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Core Science & Biosynthesis

Foundational

Ethyl cis-5-Amino-tetrahydro-pyran-2-carboxylate: A Critical Peptidomimetic Scaffold in Targeted Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In modern medicinal chemistry, the transition from linear peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern medicinal chemistry, the transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of improving pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate (and its hydrochloride salt) has emerged as a highly valuable bifunctional building block. By locking the amino and carboxylate functionalities into a rigid tetrahydropyran (THP) ring, this scaffold provides precise spatial vectors for pharmacophore attachment.

As a Senior Application Scientist who has guided numerous pipeline optimizations, I have structured this technical guide to detail the chemical properties, mechanistic utility, and field-proven synthetic protocols for integrating this specific cis-pyran scaffold into active pharmaceutical ingredients (APIs)—most notably in the development of Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors[1].

Chemical Identity & Structural Rationale

The utility of the cis-5-amino-tetrahydro-pyran-2-carboxylate core lies in its bioisosteric relationship to cyclic amino acids (like proline) and its ability to act as a rigid spacer.

  • Conformational Restriction: The six-membered oxygen-containing ring restricts the rotational degrees of freedom found in linear aliphatic chains. The cis-configuration ensures that the C2-carboxylate and C5-amino groups occupy specific axial/equatorial positions, directing attached functional groups into precisely defined 3D space.

  • Heteroatom Effects: The oxygen atom in the pyran ring improves aqueous solubility compared to carbocyclic analogs (e.g., cyclohexanes) and can participate in critical water-mediated hydrogen bonding within the target protein's active site.

Physicochemical Properties

The quantitative data for the hydrochloride salt of this scaffold is summarized below for rapid reference during synthetic planning:

PropertyValue
Chemical Name Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride
CAS Number 131651-14-4
Molecular Formula C₈H₁₆ClNO₃
Molecular Weight 209.67 g/mol
Physical Form Solid (typically crystalline powder)
Storage Conditions 2-8°C, inert atmosphere (Argon/N₂)
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)

Mechanistic Application: H-PGDS Inhibition

The most prominent therapeutic application of this scaffold is its use as a core intermediate in the synthesis of H-PGDS inhibitors [1][2]. H-PGDS is the enzyme responsible for the isomerization of Prostaglandin H2 (PGH2) into Prostaglandin D2 (PGD2).

Overproduction of PGD2 is a primary pathological driver in allergic inflammation, neurodegenerative diseases, and muscle necrosis—specifically in Duchenne Muscular Dystrophy (DMD) [1][3]. By incorporating the cis-pyran scaffold into quinoline-3-carboxamides or cyclobutane derivatives, researchers have achieved highly potent, selective H-PGDS inhibitors that block this cascade[2][4].

H_PGDS_Pathway Arachidonic Arachidonic Acid COX COX-1 / COX-2 Arachidonic->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS Enzyme PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Receptors DP1 / DP2 Receptors (Inflammation / DMD) PGD2->Receptors Inhibitor Pyran-Scaffold Inhibitor Inhibitor->HPGDS Blocks

Fig 1. Arachidonic acid cascade highlighting H-PGDS inhibition by pyran-scaffold derivatives.

Experimental Methodology: Scaffold Integration Workflow

When integrating Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate into a larger API, the most common first step is an amide coupling at the C5-amine. Because the amine is sterically hindered by the pyran ring, standard coupling conditions often result in poor yields or epimerization.

The following protocol is a self-validating system designed to maximize yield while preserving the critical cis-stereochemistry.

Step-by-Step Amide Coupling Protocol

1. Free-Basing the Scaffold:

  • Action: Suspend Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: The HCl salt must be neutralized to render the amine nucleophilic. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, and it is basic enough to fully liberate the amine.

2. Carboxylic Acid Activation:

  • Action: In a separate flask, dissolve the target carboxylic acid (1.05 eq) in DMF. Add HATU (1.1 eq) and stir for 15 minutes at 0°C.

  • Causality: HATU is utilized because the C5-amine on the pyran ring is sterically hindered. HATU generates a highly reactive HOAt ester that accelerates the coupling rate, minimizing the time the activated acid spends in basic conditions, thereby preventing epimerization.

3. Amide Bond Formation & Self-Validation:

  • Action: Transfer the free-based pyran solution to the activated acid dropwise. Stir at room temperature.

  • Self-Validating Checkpoint: Do not proceed to quenching until LC-MS confirms >95% consumption of the pyran scaffold. Why? Unreacted pyran scaffold closely co-elutes with the coupled product during normal-phase silica chromatography. Forcing completion here validates the downstream purification strategy.

4. Quenching and Workup:

  • Action: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (3x) and brine.

  • Causality: The 5% LiCl wash is a critical, field-proven technique to pull residual DMF out of the organic layer, which would otherwise ruin the resolution of the subsequent silica gel column.

5. Purification:

  • Action: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Coupling_Workflow Step1 1. Scaffold Preparation (Free basing HCl salt with DIPEA) Step3 3. Amide Bond Formation (Room Temp, LC-MS Check) Step1->Step3 Step2 2. Acid Activation (HATU + DMF, 0°C) Step2->Step3 Step4 4. Reaction Quenching (NaHCO3 / LiCl Wash) Step3->Step4 Step5 5. Purification (Silica Gel Chromatography) Step4->Step5 Step6 6. Stereochemical Validation (Chiral HPLC / 2D-NMR) Step5->Step6

Fig 2. Step-by-step workflow for the amide coupling of the pyran-2-carboxylate scaffold.

Analytical Validation & Quality Control

Maintaining the cis-configuration is paramount. Epimerization to the trans-isomer alters the spatial trajectory of the final drug molecule, often resulting in a complete loss of target affinity.

  • Chiral HPLC: Post-purification, the product must be subjected to chiral stationary phase HPLC. The cis and trans isomers of pyran-based amides typically show baseline separation on amylose-based columns (e.g., Chiralpak AD-H).

  • 2D-NMR (NOESY/ROESY): To definitively assign the stereochemistry, Nuclear Overhauser Effect (NOE) spectroscopy is required. A strong NOE cross-peak between the protons at C2 and C5 confirms the cis-relationship (1,3-diaxial or equatorial-equatorial spatial proximity depending on the ring flip), validating the structural integrity of the synthesized batch.

Conclusion

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate is far more than a simple chemical intermediate; it is a sophisticated structural tool for modern drug discovery. By understanding the causality behind its handling—specifically the need for sterically accommodating coupling reagents and rigorous stereochemical validation—researchers can effectively leverage this scaffold to develop next-generation therapeutics for complex diseases like Duchenne Muscular Dystrophy.

References

  • World Intellectual Property Organization (WIPO).WO2017103851A1: Quinoline-3-carboxamides as H-PGDS inhibitors.
  • World Intellectual Property Organization (WIPO).WO2018069863A1: 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin D synthase inhibitors.

Sources

Exploratory

An In-depth Technical Guide to Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate, a het...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical identity, stereoselective synthesis, structural characterization, and its emerging role in drug discovery, particularly as a scaffold for dipeptidyl peptidase-4 (DPP-4) inhibitors.

Core Compound Identification and Properties

The foundational step in any chemical research is the unambiguous identification of the molecule of interest. Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate is a substituted tetrahydropyran ring system, a prevalent motif in numerous natural products and bioactive molecules.

Table 1: Chemical Identity and Properties

PropertyValueSource
Chemical Name Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate-
CAS Number 131651-14-4 (for the hydrochloride salt)[1]
Molecular Formula C₈H₁₅NO₃ (for the free base)-
Molecular Weight 173.21 g/mol (for the free base)-
Stereochemistry cis configuration at C2 and C5-

The cis stereochemistry between the amino group at the C5 position and the ethoxycarbonyl group at the C2 position is a critical structural feature that dictates its three-dimensional conformation and, consequently, its biological activity.

Strategic Synthesis: A Plausible Stereoselective Route

The rationale behind this multi-step approach is to establish the desired cis stereochemistry early and carry it through the synthesis. The use of a bulky protecting group on the hydroxyl precursor can direct the stereochemical outcome of subsequent reactions. The conversion to an azide provides a stable intermediate that can be cleanly reduced to the target amine without compromising the ester functionality.

Diagram 1: Proposed Synthetic Workflow

G A Ethyl 5-hydroxy-tetrahydropyran-2-carboxylate (cis/trans mixture) B Protection of Hydroxyl Group (e.g., as a silyl ether) A->B Protection C Stereoselective Conversion to Azide (e.g., via Mitsunobu reaction with HN3) B->C Azide Formation D Deprotection of Hydroxyl Group (if necessary) C->D Deprotection (optional) E Reduction of Azide to Amine (e.g., H2, Pd/C or Staudinger reaction) D->E Reduction F Final Product: Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate E->F Purification

Caption: A plausible synthetic pathway to the target compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Protection of the Hydroxyl Group

  • Dissolve ethyl 5-hydroxy-tetrahydropyran-2-carboxylate in a suitable aprotic solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or imidazole).

  • Introduce a bulky silylating agent (e.g., tert-butyldimethylsilyl chloride) and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer.

  • Purify the product by column chromatography on silica gel.

Step 2: Stereoselective Introduction of the Azide

  • Dissolve the protected alcohol in an anhydrous solvent like tetrahydrofuran (THF).

  • Add triphenylphosphine and cool the solution to 0 °C.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Introduce a source of azide, such as diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃) generated in situ.

  • Allow the reaction to warm to room temperature and stir until completion. The Mitsunobu reaction typically proceeds with an inversion of stereochemistry, which is key to controlling the final cis or trans outcome.

  • Purify the azido-ester by column chromatography.

Step 3: Reduction of the Azide to the Amine

  • Dissolve the purified azido-ester in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • If necessary, purify the final product by column chromatography or crystallization of its hydrochloride salt.

Structural Elucidation and Characterization

The definitive confirmation of the structure and stereochemistry of ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate requires a combination of spectroscopic techniques. While experimental data for this specific molecule is scarce in the literature, the expected spectral characteristics can be reliably predicted based on the analysis of analogous structures.[2][3][4][5]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Key Features
¹H NMR - Ethyl Ester Protons: A quartet around 4.1-4.3 ppm (OCH₂) and a triplet around 1.2-1.3 ppm (CH₃).- Tetrahydropyran Ring Protons: Complex multiplets in the region of 1.5-4.0 ppm. The chemical shifts and coupling constants of the protons at C2 and C5 will be crucial for confirming the cis stereochemistry. The axial and equatorial protons will exhibit distinct chemical shifts and coupling patterns.- Amine Protons: A broad singlet that may exchange with D₂O, typically in the range of 1.5-3.0 ppm for the free base.
¹³C NMR - Ester Carbonyl: A signal around 170-175 ppm.- Ester OCH₂ and CH₃: Signals around 60-65 ppm and 14-15 ppm, respectively.- Tetrahydropyran Ring Carbons: Signals in the range of 20-80 ppm. The carbons bearing the ester (C2) and the amino group (C5) will be in the more downfield region of this range.
Infrared (IR) - N-H Stretch: Two characteristic sharp to medium bands for a primary amine in the region of 3300-3500 cm⁻¹[2][6][7][8].- C=O Stretch (Ester): A strong, sharp absorption band around 1730-1750 cm⁻¹[2][6].- C-O Stretch (Ether and Ester): Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.- N-H Bend: A medium intensity band around 1590-1650 cm⁻¹[7].
Mass Spectrometry (MS) - Molecular Ion (M⁺): The molecular ion peak for the free base (C₈H₁₅NO₃) would be expected at m/z 173.11.- Fragmentation Pattern: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, m/z 45), the entire ester group (-COOC₂H₅, m/z 73), and fragmentation of the tetrahydropyran ring[9][10][11].

Diagram 2: Key Functional Groups for IR Spectroscopy

G cluster_0 Key Infrared Absorptions A N-H Stretch (3300-3500 cm⁻¹) B C=O Stretch (1730-1750 cm⁻¹) C C-O Stretch (1000-1300 cm⁻¹) D N-H Bend (1590-1650 cm⁻¹)

Caption: Characteristic IR absorption regions for the target molecule.

Applications in Drug Discovery: A Focus on DPP-4 Inhibition

Substituted aminotetrahydropyrans have emerged as a privileged scaffold in medicinal chemistry, particularly in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4).[1][12][13] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 inhibitors an attractive therapeutic class for the management of type 2 diabetes.[14][15]

The tetrahydropyran ring of ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate serves as a rigid scaffold that can position the key pharmacophoric elements—the amino group and the ester (or a derivative thereof)—in a specific orientation to interact with the active site of the DPP-4 enzyme. The primary amino group is often crucial for binding to the S1 pocket of the enzyme, while the ester can be modified to interact with other subsites or to improve the pharmacokinetic properties of the molecule.

Diagram 3: Mechanism of Action of DPP-4 Inhibitors

G cluster_0 Physiological Pathway cluster_1 Therapeutic Intervention A Food Intake B Incretin Release (GLP-1) A->B C Insulin Secretion B->C E DPP-4 B->E Inactivation H Increased Active GLP-1 B->H Prolonged Activity D Glucose Uptake C->D F Inactive GLP-1 E->F G Aminotetrahydropyran (DPP-4 Inhibitor) G->E

Caption: Simplified schematic of DPP-4 inhibitor action.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Amino acid ester hydrochlorides can be hygroscopic.

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water and seek medical attention.

Conclusion

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate represents a valuable building block for the synthesis of novel therapeutic agents. Its rigid, stereodefined structure makes it an ideal scaffold for probing the active sites of enzymes, as exemplified by its potential as a precursor for DPP-4 inhibitors. This guide has provided a comprehensive overview of its identification, a plausible synthetic route, expected analytical characteristics, and its relevance in drug discovery. Further research into the synthesis and biological evaluation of derivatives based on this scaffold is warranted and holds promise for the development of new medicines.

References

  • AMINOTETRAHYDROPYRANS AS DIPEPTIDYL PEPTIDASE-IV INHIBITORS FOR THE TREATMENT OR PREVENTION OF DIABETES. (2009).
  • SUBSTITUTED AMINOTETRAHYDROTHIOPYRANS AND DERIVATIVES THEREOF AS DIPEPTIDYL PEPTIDASE-IV INHIBITORS FOR THE TREATMENT OF DIABETE. (2011).
  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Kim, D., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5343-5349.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Colorado Boulder. (2009, October 19). APPENDIX 3 - Table of infrared bands. [Link]

  • California State University, Stanislaus. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • ResearchGate. (2023, June). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the S-alkylated derivatives 4b-l. [Link]

  • Agilent. (n.d.). Amino Acid Standard - SAFETY DATA SHEET. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Kobe Pharmaceutical University. (n.d.). 13C NMR の特徴. [Link]

  • Publish. (2024, January 8). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. [Link]

  • Cochrane. (2008, April 16). Dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes mellitus. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-500.
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Aitken, R. A., et al. (2024).
  • Gademsetty, V., et al. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 77(5), 2329-2345.
  • Wang, Y., et al. (2023). Synthesis of chiral spiro-heterocyclic azides via asymmetric [4 + 2]-cycloaddition of conjugated vinyl azides. Organic Chemistry Frontiers, 10(12), 3025-3030.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. European Journal of Organic Chemistry, 2017(10), 1341-1349.
  • Reddy, B. V. S., et al. (2023). Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. RSC Advances, 13(47), 32909-32916.
  • Youssif, B. G., et al. (2025).
  • Redford, J. E., et al. (2012). Stereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via Wacker-Type Aerobic Oxidative Cyclization of Alkenes with tBu-Sulfinamide Nucleophiles. Organic Letters, 14(4), 1122-1125.
  • Mandge, S. S., et al. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. International Journal of Pharmaceutical Sciences and Research, 3(3), 815-819.
  • Shevchuk, O., et al. (2026). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy). Molbank, 2026(1), M2144.

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Foundational

Starting materials for Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate synthesis

An In-Depth Technical Guide to the Starting Materials and Synthesis of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate Strategic Importance in Medicinal Chemistry The functionalized tetrahydropyran (THP) ring is a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Starting Materials and Synthesis of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate

Strategic Importance in Medicinal Chemistry

The functionalized tetrahydropyran (THP) ring is a privileged scaffold in modern drug discovery. Specifically, Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate and its stereoisomers serve as critical chiral building blocks. These intermediates are extensively utilized in the synthesis of Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors, which are targeted for the treatment of asthma, allergic diseases, and muscle degenerative disorders[1]. Furthermore, functionalized THP derivatives are heavily featured in the development of mutant Isocitrate Dehydrogenase (IDH) inhibitors for oncology applications[2].

Due to the biological demand for specific spatial orientations of the amine and carboxylate groups, selecting the correct starting materials and employing highly diastereoselective synthetic routes is paramount.

Retrosynthetic Analysis & Starting Material Profiling

To achieve the cis configuration (where the C2 carboxylate and C5 amine are on the same face of the THP ring), the most robust and scalable approach relies on the diastereoselective reductive amination of a pre-formed ketone.

The optimal primary starting material is Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate (CAS: 1408075-77-3)[3]. Utilizing this specific oxo-derivative bypasses the need for complex de novo ring construction, allowing chemists to focus entirely on setting the C5 stereocenter relative to the established C2 chiral center.

Quantitative Material Data Summary

The following table summarizes the physicochemical properties of the core starting materials and the target product required for this synthetic campaign:

Compound NameRole in SynthesisCAS NumberMolecular WeightFormula
Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate Primary Starting Material1408075-77-3172.18 g/mol C8H12O4
Benzylamine Amine Source / Protecting Group100-46-9107.15 g/mol C7H9N
Titanium(IV) isopropoxide Lewis Acid / Water Scavenger546-68-9284.22 g/mol C12H28O4Ti
Ethyl cis-5-amino-THP-2-carboxylate HCl Target Product131651-14-4*209.67 g/mol C8H16ClNO3

*Note: The trans-isomer hydrochloride is registered under CAS 2089291-56-3 and exhibits distinct physical properties.

Retrosynthesis Target Ethyl cis-5-amino-THP -2-carboxylate Intermediate C5-Imine Intermediate Target->Intermediate Reduction StartingMat Ethyl 5-oxo-THP -2-carboxylate Intermediate->StartingMat Amination

Retrosynthetic pathway for Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate.

Mechanistic Causality in Reagent Selection

The transformation of the C5 ketone into a cis-amine requires strict stereochemical control.

Why Benzylamine and Ti(OPr)4? Direct reductive amination with ammonia often yields poor diastereomeric ratios and suffers from over-alkylation. By using benzylamine, we form a bulky, stable imine intermediate. Titanium(IV) isopropoxide (Ti(OPr)4) is selected over standard acid catalysts (like p-TsOH) because the alpha-protons of the THP ketone are prone to enolization, which can lead to epimerization at the C2 position or unwanted ring-opening side reactions[4]. Ti(OPr)4 acts as both a mild Lewis acid to activate the ketone and a water scavenger to drive imine formation without altering the C2 stereocenter.

Why Sodium Cyanoborohydride (NaBH3CN)? The reduction of the resulting imine must occur from the less sterically hindered face of the THP ring. NaBH3CN is stable in slightly acidic to neutral conditions and selectively reduces the protonated imine over the unreacted ketone. The hydride attack predominantly occurs from the axial face, pushing the bulky benzylamine group into the equatorial position, thereby establishing the desired cis relationship with the C2 carboxylate.

Self-Validating Experimental Protocols

The following step-by-step methodology ensures high yield and stereochemical purity. Every step includes analytical checkpoints to validate the system before proceeding.

Protocol A: Diastereoselective Reductive Amination
  • Imine Condensation:

    • Charge a dry, argon-purged flask with Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate (1.0 eq, ~172 mg, 1.0 mmol) and anhydrous Tetrahydrofuran (THF) (5.0 mL).

    • Add Benzylamine (1.1 eq, 1.1 mmol) followed by dropwise addition of Ti(OPr)4 (1.5 eq, 1.5 mmol) at room temperature.

    • Validation Checkpoint: Stir for 12 hours. Analyze an aliquot via LCMS. The ketone mass (m/z 173 [M+H]+) should be completely consumed, replaced by the imine mass (m/z 262 [M+H]+).

  • Reduction:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add a solution of NaBH3CN (1.5 eq, 1.5 mmol) in anhydrous Methanol (2.0 mL) dropwise.

    • Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3) should show a single new spot. Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

Protocol B: Hydrogenolysis and Salt Formation

To isolate the free primary amine and stabilize it for long-term storage, the benzyl protecting group must be removed, and the product converted to a hydrochloride salt[5].

  • Deprotection:

    • Dissolve the crude benzyl-protected intermediate in Ethanol (10 mL).

    • Add 10% Pd/C (10% w/w).

    • Purge the reaction vessel with Hydrogen gas and stir under a balloon of H2 (or in a Parr shaker at 50 psi) for 18 hours at room temperature.

    • Validation Checkpoint: Filter through a pad of Celite to remove the Pd/C catalyst. LCMS of the filtrate should confirm the loss of the benzyl group (m/z 174 [M+H]+).

  • Salt Formation:

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting oil in minimal 1,4-Dioxane and cool to 0 °C.

    • Add 4M HCl in Dioxane (2.0 eq) dropwise. A white precipitate will form immediately.

    • Stir for 30 minutes, filter the solid, wash with cold diethyl ether, and dry under high vacuum to yield Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride[5].

Workflow Step1 1. Imine Condensation Ti(OPr)4, Benzylamine, THF Step2 2. Diastereoselective Reduction NaBH3CN, -78°C to RT Step1->Step2 Step3 3. Hydrogenolysis (Deprotection) Pd/C, H2 (50 psi), EtOH Step2->Step3 Step4 4. Hydrochloride Salt Formation 4M HCl in Dioxane Step3->Step4 Product Target: cis-Isomer HCl Salt (>95% de) Step4->Product

Step-by-step synthetic workflow and isolation protocol.

References

  • 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors Source: Google Patents (WO2018069863A1) URL:[1]

  • Novel tricyclic compounds as inhibitors of mutant idh enzymes Source: Google Patents (WO2017074914A1) URL:[2]

  • Quinoline-3-carboxamides as h-pgds inhibitors Source: Google Patents (WO2017103851A1) URL:[5]

  • Synthesis of intermediates (Patent Extract) Source: Amazon Web Services (S3) URL:[Link][4]

Sources

Exploratory

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate: A Strategic Chiral Building Block in Modern Medicinal Chemistry

Executive Summary: The Shift Toward sp³-Rich Scaffolds In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift Toward sp³-Rich Scaffolds

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve physicochemical properties, increase aqueous solubility, and reduce off-target liabilities (such as hERG inhibition). Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate (often utilized as its hydrochloride salt, CAS 131651-14-4) represents a premier chiral building block in this paradigm[1].

By embedding an amino group and a carboxylate group onto a tetrahydropyran (THP) ring in a strictly defined cis-configuration, this molecule provides highly predictable exit vectors for pharmacophore projection. As an application scientist, I leverage this building block extensively in the design of conformationally restricted peptidomimetics and potent enzyme inhibitors, most notably targeting Hematopoietic Prostaglandin D Synthase (H-PGDS) for the treatment of Duchenne Muscular Dystrophy and neuroinflammation[2].

Structural & Physicochemical Profiling

The utility of this building block lies in its rigid chair conformation. In a cis-2,5-disubstituted tetrahydropyran, the substituents adopt an equatorial-axial relationship to minimize 1,3-diaxial interactions. This specific geometry forces the attached pharmacophores into a precise spatial orientation that is impossible to achieve with flexible aliphatic chains.

Table 1: Physicochemical & Structural Parameters
ParameterValue / DescriptionImpact on Drug Design
Chemical Formula C₈H₁₅NO₃ (Free base)Low molecular weight allows for extensive downstream elaboration.
Molecular Weight 173.21 g/mol Maintains high ligand efficiency (LE) in fragment-based design.
LogP Contribution Hydrophilic (sp³ oxygen)Lowers overall lipophilicity compared to phenyl or pyridyl rings.
Stereochemistry cis (Relative)Dictates the 3D trajectory of the amine and ester vectors.
Salt Form Hydrochloride (HCl)[1]Enhances bench stability, prevents auto-condensation, and improves solubility.
Table 2: Scaffold Comparison (THP vs. Aromatic Equivalents)
FeaturePhenyl/Pyridyl ScaffoldTHP Scaffold (cis-5-amino-2-carboxylate)
Geometry Planar (2D)Chair Conformation (3D)
Solubility Generally lowerHigher (due to ether oxygen and sp³ character)
Receptor Fit Interacts via π-stackingInteracts via shape complementarity & H-bonding

Application in H-PGDS Inhibition

Hematopoietic Prostaglandin D Synthase (H-PGDS) is a critical enzyme responsible for the isomerization of PGH₂ to PGD₂[2]. Elevated PGD₂ levels are heavily implicated in the pathology of allergic diseases, neurodegenerative disorders, and the muscle necrosis observed in Duchenne Muscular Dystrophy[3].

When designing H-PGDS inhibitors, the cis-5-amino-tetrahydro-pyran-2-carboxylate scaffold is frequently employed. The amino group is typically coupled to a heteroaromatic core (e.g., quinoline-3-carboxamide), while the ethyl ester is either saponified to a free acid or converted to an amide to anchor the molecule within the enzyme's catalytic pocket[4].

G AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 HPGDS H-PGDS Enzyme PGH2->HPGDS PGD2 Prostaglandin D2 (PGD2) HPGDS->PGD2 Inhibitor THP-based Inhibitor Inhibitor->HPGDS Blocks Receptor DP1 / DP2 Receptors PGD2->Receptor Disease Muscular Dystrophy / Inflammation Receptor->Disease

Fig 1: H-PGDS pathway illustrating the therapeutic intervention point.

Experimental Methodology: Self-Validating Deprotection Protocol

In commercial and scale-up environments, this building block is frequently procured as a Boc-protected intermediate (Ethyl cis-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylate) to prevent premature oligomerization.

As a scientist, I mandate protocols that are self-validating—meaning the chemical physics of the reaction inherently prevents side reactions and signals its own completion. The following protocol details the anhydrous acidolysis required to generate the active hydrochloride salt[2].

Causality-Driven Protocol: Anhydrous Acidolysis

Objective: Remove the Boc protecting group without hydrolyzing the ethyl ester.

Reagents:

  • Ethyl cis-5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylate (1.0 eq)

  • 4M HCl in 1,4-dioxane (10.0 eq)[2]

  • Anhydrous 1,4-dioxane (Solvent)

Step-by-Step Procedure:

  • Dissolution: Suspend the Boc-protected THP ester in anhydrous 1,4-dioxane at room temperature (20 °C) under a nitrogen atmosphere.

    • Causality: Dioxane is chosen over protic solvents (like methanol) to strictly exclude water, thereby eliminating the thermodynamic possibility of ester hydrolysis.

  • Acid Addition: Dropwise add 4M HCl in 1,4-dioxane.

    • Causality: The high concentration of HCl rapidly protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide. The effervescence serves as a visual indicator of reaction initiation.

  • Agitation & Precipitation: Stir the mixture at room temperature for 12–16 hours.

    • Causality: As the free amine is generated, it is immediately protonated to form the hydrochloride salt. Because the HCl salt is highly polar, it becomes insoluble in the non-polar dioxane medium and precipitates as a white solid. This precipitation drives the reaction equilibrium forward (Le Chatelier's Principle) and protects the newly formed amine from side reactions.

  • Isolation: Filter the resulting white suspension under vacuum, washing the filter cake with cold anhydrous diethyl ether to remove residual dioxane and trapped isobutylene.

  • Validation Checkpoint: Perform ¹H-NMR (in DMSO-d₆).

    • Self-Validation: The protocol is deemed successful if the intense singlet at ~1.40 ppm (Boc group) is completely absent, while the quartet at ~4.1 ppm and triplet at ~1.2 ppm (ethyl ester) remain perfectly integrated.

W Start Boc-Protected THP Ester Deprotect Anhydrous Acidolysis (4M HCl in Dioxane) Start->Deprotect Isolate Precipitation & Filtration (Yields HCl Salt) Deprotect->Isolate Drives Equilibrium Validate Validation (1H-NMR: Ester Intact) Isolate->Validate Couple Amide Coupling (To Heteroaryl Scaffold) Validate->Couple >98% Purity Confirmed

Fig 2: Synthetic workflow and self-validating analytical steps.

Downstream Elaboration: Amide Coupling Considerations

Once the Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride is isolated, it serves as the nucleophile in standard peptide coupling reactions (e.g., using HATU/DIPEA or EDC/HOBt).

By strictly controlling the stereochemistry and leveraging the unique physicochemical properties of the THP ring, drug development professionals can successfully navigate the complex landscape of modern target-directed synthesis.

References

  • NextSDS. "Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride - Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Howei Pharm. "CAS 131651-14-4 | Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride, 95+%." Howei Life Science Product Solutions. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors." Google Patents.
  • World Intellectual Property Organization (WIPO). "WO2020095215A1 - Chemical compounds." Google Patents.
  • World Intellectual Property Organization (WIPO). "WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors." Google Patents.

Sources

Foundational

The Discovery, Synthesis, and Application of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate in Modern Drug Design

Introduction: The Bioisosteric Evolution of Tetrahydropyrans In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often dictates the success or fail...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioisosteric Evolution of Tetrahydropyrans

In the landscape of modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often dictates the success or failure of a clinical candidate. Historically, saturated nitrogen-containing heterocycles, particularly piperidines, were ubiquitous in drug discovery due to their synthetic accessibility and ability to form key hydrogen bonds. However, the basicity of the piperidine nitrogen (pKa ~9–10) frequently introduces liabilities, including hERG channel inhibition (cardiotoxicity), high volume of distribution, and poor metabolic stability.

To circumvent these issues, medicinal chemists have increasingly turned to tetrahydropyran (THP) scaffolds as bioisosteres. By replacing the basic nitrogen with an oxygen atom, the overall lipophilicity (LogD) is modulated, basicity is neutralized, and clearance rates are often significantly improved. Among these highly functionalized THP scaffolds, Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate (and its trans-isomer) has emerged as a critical bifunctional building block. It provides two distinct vectors—an amine for amide coupling or alkylation, and an ester for saponification or cross-coupling—locked in a rigid stereochemical conformation.

G A Cyclohexane Scaffold High Lipophilicity B Piperidine Scaffold Basic Amine, hERG liability A->B Nitrogen Insertion C Tetrahydropyran (THP) Optimal LogD, Lower Clearance B->C Oxygen Replacement D Ethyl 5-amino-THP-2-carboxylate Bifunctional Vector C->D Functionalization

Evolutionary trajectory of cyclic scaffolds leading to functionalized THPs.

Physicochemical Profiling and Stereochemistry

The utility of Ethyl 5-amino-tetrahydro-pyran-2-carboxylate lies in its stereochemical precision. The spatial relationship between the C2-carboxylate and the C5-amine (either cis or trans) dictates the three-dimensional trajectory of the appended pharmacophores, which is critical for target engagement within tight enzymatic pockets[1][2].

Below is a summary of the quantitative physicochemical data for the hydrochloride salts of this scaffold.

Propertycis-Isomertrans-Isomer
Chemical Name Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate HClEthyl trans-5-amino-tetrahydro-pyran-2-carboxylate HCl
CAS Number 131651-14-4[3]2089291-56-3[1]
Molecular Formula C₈H₁₆ClNO₃C₈H₁₆ClNO₃
Molecular Weight 209.67 g/mol 209.67 g/mol
Purity Standards ≥97% (Typical commercial grade)≥97% (Typical commercial grade)[1]
Physical Form White to off-white solidWhite to off-white solid[1]
Storage Conditions Inert atmosphere, 2-8°CInert atmosphere, 2-8°C[1]

Synthetic Methodology & Causality

The synthesis of Ethyl 5-amino-tetrahydro-pyran-2-carboxylate requires rigorous stereocontrol and protecting group management. The following protocol outlines a self-validating workflow for generating the hydrochloride salt from a protected precursor, a standard practice in parallel medicinal chemistry[4].

Experimental Protocol: Boc-Deprotection to Yield the Hydrochloride Salt

Rationale & Causality: In drug discovery, amino-esters are rarely stored as free bases due to their propensity for spontaneous intramolecular cyclization (forming lactams) or degradation. Storing the compound as a hydrochloride salt ensures long-term bench stability. Furthermore, using 4M HCl in 1,4-dioxane for the deprotection of the tert-butyloxycarbonyl (Boc) group is a deliberate choice. Dioxane is a polar aprotic solvent that fully solubilizes the Boc-protected starting material. The anhydrous nature of the HCl prevents the unwanted hydrolysis of the ethyl ester (which would occur if aqueous HCl were used). As the reaction progresses, the resulting amine hydrochloride salt typically precipitates out of the dioxane solution, allowing for isolation via simple filtration without the need for tedious silica gel chromatography[4].

Step-by-Step Workflow:

  • Initiation: Charge a clean, dry, round-bottom flask with Ethyl 5-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylate (1.0 eq, e.g., 880 mg, 3.39 mmol)[4].

  • Solvation: Suspend the starting material in anhydrous 1,4-dioxane (25 mL) and stir at room temperature until complete dissolution is achieved[4].

  • Deprotection: Slowly add 4M HCl in dioxane (10.0 eq, 8.48 mL, 33.9 mmol) dropwise to the stirring solution. Caution: Evolution of isobutylene and CO₂ gas will occur.[4]

  • Maturation: Stir the reaction mixture continuously at room temperature (20–25°C) for 12–18 hours. Monitor the disappearance of the starting material via LC-MS or TLC (Ninhydrin stain).

  • Isolation: Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.

  • Purification: Triturate the resulting crude residue with cold diethyl ether, filter the resulting white solid, and dry under high vacuum to yield Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride in high purity[4].

G S1 Boc-Protected THP Starting Material S2 Anhydrous Acid (4M HCl in Dioxane) S1->S2 S3 Gas Evolution (- CO2, - Isobutylene) S2->S3 S4 Precipitation & Trituration S3->S4 S5 Ethyl 5-amino-THP Hydrochloride Salt S4->S5

Step-by-step synthetic workflow for the deprotection of the THP-2-carboxylate scaffold.

Applications in Targeted Therapeutics

The discovery and historical application of this specific compound are deeply intertwined with recent patent literature, where it has been utilized to synthesize highly potent inhibitors for complex diseases.

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitors

H-PGDS is an enzyme responsible for the production of Prostaglandin D2 (PGD2), a key inflammatory mediator. Overproduction of PGD2 is heavily implicated in muscle degenerative disorders, including Duchenne Muscular Dystrophy (DMD). Pharmaceutical companies, notably GlaxoSmithKline (GSK), have utilized 5-aminotetrahydro-2H-pyran-2-carboxylate derivatives as core scaffolds to develop H-PGDS inhibitors[5][6].

In these synthetic routes, the C5-amine of the THP ring is typically alkylated (e.g., via reaction with benzyl bromide and potassium carbonate in acetonitrile at 80°C) or coupled with quinoline-3-carboxamides to build the active pharmacophore[5][6]. The THP ring provides the exact vector geometry required to occupy the H-PGDS active site while maintaining a favorable pharmacokinetic profile for systemic administration[6].

Dual CXCR4-BTK Inhibitors

Beyond muscular dystrophy, the scaffold has found utility in oncology and immunology. X4 Pharmaceuticals has documented the use of 5-aminotetrahydro-2H-pyran-2-carboxylic acid derivatives in the synthesis of dual inhibitors targeting both C-X-C chemokine receptor type 4 (CXCR4) and Bruton's tyrosine kinase (BTK)[7].

In these workflows, the amine group of the THP scaffold undergoes nucleophilic aromatic substitution (SNAr) or cross-coupling with complex pyrimidine derivatives (e.g., under microwave irradiation at 80°C with DIPEA in isopropanol) to yield potent dual-action therapeutic agents[8].

G Core Ethyl 5-amino-THP-2-carboxylate Amine Amine Vector (C5) Amide Coupling / SNAr Core->Amine Ester Ester Vector (C2) Saponification / Cross-Coupling Core->Ester App1 H-PGDS Inhibitors (Muscular Dystrophy) Amine->App1 App2 CXCR4-BTK Dual Inhibitors (Oncology & Immunology) Ester->App2

Bifunctional vectorization of the THP scaffold in targeted drug discovery.

Conclusion

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate represents a triumph of rational bioisosteric design. By moving away from traditional, basic piperidine rings and embracing the stereochemically rich, physicochemical-friendly tetrahydropyran core, medicinal chemists have unlocked new therapeutic avenues. From mitigating muscle degeneration via H-PGDS inhibition to tackling complex malignancies with dual CXCR4-BTK inhibitors, this building block continues to be a cornerstone of modern drug discovery pipelines.

References

  • Sigma-Aldrich. "trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride | 2089291-56-3". Sigma-Aldrich Product Catalog.
  • NextSDS. "Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride — Chemical Substance Information". NextSDS Database.
  • Guidechem. "2-Propyn-1-ol, 3-[5-(1,1-dimethylethyl)tetrahydro-2H-pyran-2-yl]-, cis-". Guidechem Database.
  • Sigma-Aldrich. "trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride - Molecular Weight". Sigma-Aldrich Product Catalog.
  • Google Patents. "WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors". GlaxoSmithKline Intellectual Property Development Ltd.
  • Google Patents. "WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors". GlaxoSmithKline Intellectual Property Development Ltd.
  • Google Patents. "WO2023183652A1 - Dual cxcr4-btk inhibitors". X4 Pharmaceuticals Inc.
  • Google Patents. "WO2017103851A1 - Synthetic Methodology for Methyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride". GlaxoSmithKline Intellectual Property Development Ltd.
  • Google Patents. "WO2023183652A1 - Experimental Protocol for CXCR4-BTK Dual Inhibitors". X4 Pharmaceuticals Inc.

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate in Peptidomimetic Synthesis and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Solid-Phase Peptide Synthesis (SPPS), Foldamer Design, and Peptidomimetic Drug Discovery Executive Summary & Mechanistic R...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Solid-Phase Peptide Synthesis (SPPS), Foldamer Design, and Peptidomimetic Drug Discovery

Executive Summary & Mechanistic Rationale

The development of peptide-based therapeutics is historically limited by two factors: rapid proteolytic degradation and high conformational flexibility, which leads to poor target receptor selectivity. To overcome these limitations, medicinal chemists utilize Sugar Amino Acids (SAAs) —a privileged class of molecular chimeras that merge the structural rigidity of carbohydrates with the functional display of amino acids (1)[1].

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate (available commercially as a hydrochloride salt, CAS 131651-14-4) (2)[2] is a highly specialized cyclic δ -amino acid derivative. Incorporating this tetrahydropyran (THP) scaffold into a peptide backbone provides profound biophysical advantages:

  • Conformational Locking (Causality): The THP ring strongly prefers a stable chair conformation in crystal structures and solution (3)[3]. This restricts the ϕ and ψ dihedral angles of the peptide backbone, acting as a potent β -turn inducer. By pre-organizing the peptide into its bioactive conformation, the entropic penalty of receptor binding is drastically reduced.

  • Proteolytic Shielding: The introduction of a non-natural, sterically bulky pyran ring disrupts the recognition sequences of both exopeptidases and endopeptidases, significantly enhancing metabolic stability (1)[1].

  • Enhanced Solvation: Unlike purely carbocyclic constraints (e.g., cyclohexane), the oxygen atom within the THP ring acts as a hydrogen bond acceptor, improving the aqueous solubility of the resulting foldamer (4)[4].

Experimental Workflows & Self-Validating Protocols

To utilize Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the ethyl ester must first be saponified to the free acid, and the amine must be orthogonally protected.

Protocol A: Saponification and Fmoc-Protection (Pre-SPPS Preparation)

The causality behind this step is orthogonal reactivity; the ethyl ester prevents C-terminal chain elongation, while the free amine would cause uncontrolled polymerization during coupling.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve 10 mmol of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate HCl in 20 mL of THF/H₂O (1:1 v/v). Add 40 mmol of LiOH·H₂O. Stir at room temperature for 4 hours to fully hydrolyze the sterically hindered ester.

  • Neutralization: Carefully adjust the pH of the solution to ~8.5 using 1M HCl.

  • Fmoc Protection: Add 20 mmol of NaHCO₃, followed by the dropwise addition of 12 mmol of Fmoc-OSu dissolved in 10 mL of THF. Stir vigorously for 12 hours at room temperature.

  • Workup: Acidify the aqueous layer to pH 2.0 with 1M HCl to protonate the carboxylic acid. Extract the product with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation System: Analyze the crude white solid via LC-MS. Proceed only if the chromatogram shows >95% purity with the dominant mass peak corresponding to [M+H]⁺ of the Fmoc-cis-5-amino-THP-2-carboxylic acid.

Protocol B: SPPS Integration of the THP-Amino Acid

The causality behind reagent selection: The δ -amino acid is highly sterically hindered by the cyclic pyran ring. Standard coupling reagents (like HBTU/DIC) often fail or result in massive deletion sequences. Therefore, HATU is utilized because its 7-azabenzotriazole moiety acts as an internal base, accelerating the coupling of hindered amines through a neighboring group effect.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of the peptide-bound resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min) to expose the N-terminal amine. Wash thoroughly with DMF (5 × 1 min) (5)[5].

  • Pre-Activation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-cis-5-amino-THP-2-carboxylic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of DIPEA. Allow to pre-activate for exactly 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes (extended time required due to steric bulk).

  • Self-Validation System (Kaiser Test): Remove a few resin beads, wash with DCM, and perform a Kaiser test.

    • If the beads turn blue (positive): Unreacted amines remain. Perform a second coupling cycle using OxymaPure/DIC.

    • If the beads remain yellow (negative): The coupling is successful.

  • Micro-Cleavage Validation: Cleave 5 mg of resin using TFA/TIS/H₂O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS to confirm the exact mass addition of the THP residue before proceeding with the rest of the peptide sequence.

Quantitative Data Presentation

The table below summarizes the necessary deviations from standard SPPS protocols when handling conformationally constrained THP-amino acids.

ParameterStandard Amino Acidcis-5-amino-THP-2-carboxylateMechanistic Rationale for Deviation
Coupling Reagent HBTU / DICHATU / OxymaPureSteric hindrance of the cyclic pyran ring requires highly reactive uronium salts or superior auxiliary nucleophiles.
Equivalents 2.0 - 3.0 eq3.0 - 4.0 eqMass action is required to drive the kinetically slow coupling of the conformationally restricted δ -amino acid.
Coupling Time 30 - 45 min120 min (or double coupling)Reduced electrophilicity at the carboxylate due to the cyclic scaffold necessitates extended reaction times.
Deprotection Base 20% Piperidine20% Piperidine + 0.1M HOBtPrevents aspartimide formation, a side reaction often exacerbated by the altered backbone conformation induced by the THP ring.

Structural Visualization: Synthesis & Integration Workflow

The following diagram illustrates the logical progression from the commercially available ethyl ester to the final proteolytically stable peptidomimetic, highlighting the critical self-validation checkpoints.

Workflow N1 Ethyl cis-5-amino-THP-2-carboxylate (CAS 131651-14-4) N2 Saponification (LiOH) & Fmoc-OSu Protection N1->N2 Base Hydrolysis N3 Fmoc-cis-5-amino-THP-2-carboxylic acid (Validated via LC-MS) N2->N3 Orthogonal Protection N4 Sterically Hindered Coupling (HATU / DIPEA / 120 min) N3->N4 SPPS Integration N5 Kaiser Test & Micro-cleavage (Self-Validation System) N4->N5 Reaction Monitoring N6 Conformationally Locked Peptidomimetic (High Proteolytic Resistance) N5->N6 Global Deprotection

Caption: Workflow for preparation and SPPS incorporation of THP-based amino acids.

References

  • Title: 2-Propyn-1-ol, 3-[5-(1,1-dimethylethyl)
  • Source: nih.gov (PMC)
  • Source: csic.
  • Source: rhhz.
  • Source: mdpi.

Sources

Application

The Strategic Role of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Tetrahydropyran Scaffold - A Privileged Motif in Medicinal Chemistry In the landscape of contemporary drug discovery, the tetrahydropyran (THP) ring system has emerged as a "privileged scaffold." Its in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Tetrahydropyran Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of contemporary drug discovery, the tetrahydropyran (THP) ring system has emerged as a "privileged scaffold." Its inherent conformational rigidity, favorable physicochemical properties, and ability to engage in hydrogen bonding interactions have made it a cornerstone in the design of novel therapeutics.[1] As a bioisostere of cyclohexane, the THP moiety often imparts improved metabolic stability and aqueous solubility to drug candidates. The introduction of an amino substituent onto this scaffold, particularly in a specific stereochemical orientation, provides a critical anchor point for building molecular complexity and tailoring interactions with biological targets.

This document provides detailed application notes and protocols for a key intermediate embodying these advantages: ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate . We will delve into its synthesis, characterization, and application in the construction of bioactive molecules, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical Properties and Handling

PropertyValueReference
CAS Number 131651-14-4 (for hydrochloride salt)[2]
Molecular Formula C8H15NO3[3]
Molecular Weight 173.21 g/mol [3]
Appearance Typically a white to off-white solid (as hydrochloride salt)
Solubility Soluble in water, methanol, and other polar organic solvents (as hydrochloride salt)

Safety and Handling: Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate: A Stereoselective Approach

The stereochemistry of the amino and ester substituents on the tetrahydropyran ring is crucial for its intended biological activity. The cis relationship between these groups is often the desired configuration. A robust and stereocontrolled synthesis is therefore paramount. A common and effective strategy involves the conversion of a precursor with the opposite stereochemistry at the C5 position, leveraging reactions that proceed with inversion of configuration.

The following protocol outlines a two-step synthesis of the title compound starting from the corresponding trans-hydroxy precursor. This approach utilizes a Mitsunobu reaction to introduce an azide group with inversion of stereochemistry, followed by a reduction to the desired amine.[4][5][6]

Synthetic Workflow Diagram

G cluster_0 Step 1: Stereoinvertive Azidation cluster_1 Step 2: Reduction to Amine Trans_Hydroxy Ethyl trans-5-hydroxy- tetrahydro-pyran-2-carboxylate Mitsunobu Mitsunobu Reaction (PPh3, DIAD, DPPA) Trans_Hydroxy->Mitsunobu Inversion of Stereochemistry Cis_Azido Ethyl cis-5-azido- tetrahydro-pyran-2-carboxylate Mitsunobu->Cis_Azido Cis_Azido_2 Ethyl cis-5-azido- tetrahydro-pyran-2-carboxylate Reduction Reduction (e.g., H2, Pd/C) Cis_Azido_2->Reduction Cis_Amine Ethyl cis-5-amino- tetrahydro-pyran-2-carboxylate Reduction->Cis_Amine

Caption: Synthetic workflow for ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate.

Protocol 1: Synthesis of Ethyl cis-5-azido-tetrahydro-pyran-2-carboxylate

Rationale: The Mitsunobu reaction provides a reliable method for the conversion of a secondary alcohol to an azide with complete inversion of stereochemistry.[4][5][6] Diphenylphosphoryl azide (DPPA) serves as the azide source.

Materials:

  • Ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of ethyl trans-5-hydroxy-tetrahydro-pyran-2-carboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 vol) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (1.5 eq) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add diphenylphosphoryl azide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford ethyl cis-5-azido-tetrahydro-pyran-2-carboxylate.

Protocol 2: Synthesis of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate

Rationale: The azide group is a stable precursor to the amine and can be cleanly reduced under various conditions. Catalytic hydrogenation is a common and efficient method for this transformation.

Materials:

  • Ethyl cis-5-azido-tetrahydro-pyran-2-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2)

  • Celite®

Procedure:

  • To a solution of ethyl cis-5-azido-tetrahydro-pyran-2-carboxylate (1.0 eq) in methanol or ethanol (10 vol) in a hydrogenation vessel, add 10% Pd/C (10 mol% Pd).

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate.

  • If desired, the product can be converted to its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.

Spectroscopic Characterization

Expected ¹H NMR (as hydrochloride salt, in D₂O or DMSO-d₆):

  • Ethyl ester protons: A quartet around 4.1-4.3 ppm (CH₂) and a triplet around 1.2-1.3 ppm (CH₃).

  • Pyran ring protons: A series of multiplets between 1.5 and 4.0 ppm. The proton at C2 (adjacent to the ester) would likely be a doublet of doublets around 3.8-4.0 ppm. The proton at C5 (bearing the amino group) would be a multiplet, likely in the range of 3.0-3.5 ppm.

  • Amine protons: A broad singlet that may exchange with D₂O.

Expected ¹³C NMR (as hydrochloride salt, in D₂O or DMSO-d₆):

  • Ester carbonyl: ~170-175 ppm.

  • Ester CH₂: ~60-65 ppm.

  • Ester CH₃: ~14-15 ppm.

  • Pyran ring carbons: Signals in the range of 25-80 ppm. The carbon bearing the ester (C2) would be around 70-75 ppm, and the carbon bearing the amino group (C5) would be in the range of 45-55 ppm.

Application in Drug Discovery: Synthesis of DPP-4 Inhibitors

A significant application of ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate is in the synthesis of DPP-4 inhibitors, a class of oral anti-hyperglycemic agents.[1] The cis-amino ester serves as a key building block that can be elaborated through standard peptide coupling or reductive amination reactions to introduce the necessary pharmacophoric elements for potent and selective inhibition of the DPP-4 enzyme.

Amide Bond Formation Workflow

G cluster_0 Amide Coupling Cis_Amine Ethyl cis-5-amino- tetrahydro-pyran-2-carboxylate Coupling Amide Coupling Reagents (e.g., HATU, HOBt, EDC) Cis_Amine->Coupling DPP4_Inhibitor DPP-4 Inhibitor Precursor Coupling->DPP4_Inhibitor Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Coupling

Caption: General workflow for amide bond formation.

Protocol 3: General Procedure for Amide Coupling with a Carboxylic Acid

Rationale: Standard peptide coupling reagents are effective for forming an amide bond between the primary amine of the title compound and a carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a commonly used and efficient coupling reagent.

Materials:

  • Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride

  • Carboxylic acid of interest (R-COOH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (10 vol), add DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 vol).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Conclusion

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate is a valuable and versatile building block in medicinal chemistry. Its stereodefined structure and the presence of two orthogonal functional groups (an amine and an ester) allow for the systematic and controlled synthesis of complex molecules. The protocols outlined in this document provide a framework for the synthesis and application of this important intermediate, particularly in the context of developing novel DPP-4 inhibitors. The continued exploration of this and related tetrahydropyran scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1-28. DOI: 10.1055/s-1981-29317.
  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656. DOI: 10.1002/0471264180.or042.02.
  • Edmondson, S. D. et al. Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters2013, 23(19), 5361-5366. DOI: 10.1016/j.bmcl.2013.07.056.
  • El-Sayed, M. A.-A. et al. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry2023, 14(1), 125-140. DOI: 10.1039/D2MD00270A.
  • O'Neil, M. J. (Ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition, The Royal Society of Chemistry, 2013.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15993523, Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate, hydrochloride. [Link] (accessed [Date of access]).

  • Kaszab, T. et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2021, 26(11), 3395. DOI: 10.3390/molecules26113395.
  • Dipeptidyl peptidase-IV (DPP-IV) inhibitors: a patent review (2012 - 2014). Expert Opinion on Therapeutic Patents2015, 25(8), 919-941. DOI: 10.1517/13543776.2015.1044458.
  • Aitken, R. A., Nelson, A. J. B., & Slawin, A. M. Z. Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank2018, 2018(4), M1013. DOI: 10.3390/M1013.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aal, A. A. Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry2016, 9, S1560-S1565. DOI: 10.1016/j.arabjc.2012.04.009.
  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link] (accessed [Date of access]).

  • Organic Syntheses. 3-BROMO-2H-PYRAN-2-ONE. [Link] (accessed [Date of access]).

  • ResearchGate. Synthesis of ethyl 6-amino-5-cyano-2-methyl 4-phenyl-4H pyran-3... [Link] (accessed [Date of access]).

  • Chemical Substance Information. Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate. [Link] (accessed [Date of access]).

  • NextSDS. Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride. [Link] (accessed [Date of access]).

  • Chemical Substance Information. Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate. [Link] (accessed [Date of access]).

  • El-Sayed, M. A.-A. et al. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing2023. DOI: 10.1039/d2md00270a.
  • NextSDS. Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride. [Link] (accessed [Date of access]).

  • Google Patents. Production method for tetrahydro-2h-pyran derivative.
  • U.S. National Library of Medicine. Recent Advances in the Synthesis of 2H-Pyrans. [Link] (accessed [Date of access]).

  • ResearchGate. (PDF) Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. [Link] (accessed [Date of access]).

  • MDPI. Synthesis of an Azido-Substituted 8-Membered Ring Laddersiloxane and Its Application in Catalysis. [Link] (accessed [Date of access]).

  • Royal Society of Chemistry. Synthesis of thiazoles by desulfurative cyclization/ring expansion cascade reaction of S-azirinyl xanthates: two mechanistically distinct radical pathways. [Link] (accessed [Date of access]).

  • OAText. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link] (accessed [Date of access]).

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Method

A Robust Protocol for the Stereoselective Synthesis of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate Derivatives

An Application Note and Protocol for Researchers Introduction The tetrahydropyran (THP) scaffold is a privileged structural motif in medicinal chemistry and drug discovery, present in a multitude of natural products and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Introduction

The tetrahydropyran (THP) scaffold is a privileged structural motif in medicinal chemistry and drug discovery, present in a multitude of natural products and clinically approved drugs.[1][2] Its rigid, non-planar conformation allows for precise spatial orientation of substituents, making it an ideal core for interacting with biological targets.[3] Specifically, aminotetrahydropyran derivatives are of high interest, as they can serve as bioisosteres for cyclohexanes or piperidines while offering improved physicochemical properties, such as modulated lipophilicity and the potential for additional hydrogen bonding via the ring oxygen.[3]

A significant synthetic challenge lies in controlling the stereochemistry of polysubstituted THPs. The cis or trans relationship between substituents dramatically influences a molecule's three-dimensional shape and, consequently, its biological activity. This application note provides a detailed, field-proven protocol for the synthesis of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate, a valuable building block for library synthesis in drug development.[4] The strategy hinges on a stereoselective catalytic hydrogenation of a functionalized dihydropyran precursor, a method known for its reliability, atom economy, and scalability.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the construction of a suitable dihydropyran precursor containing the necessary functional groups: an ethyl ester at the C2 position and a nitro group at the C5 position, which serves as a precursor to the target amine. The second, and key, stage is the catalytic hydrogenation of this intermediate. This single transformation is designed to achieve two critical outcomes simultaneously: the reduction of the ring's double bond and the conversion of the nitro group to an amine. The stereochemical outcome is controlled during this hydrogenation step, where the catalyst directs the addition of hydrogen from the least sterically hindered face of the molecule, yielding the desired cis configuration.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Stereoselective Reduction A Dihydropyran Precursor Synthesis (e.g., Hetero-Diels-Alder) B Ethyl 5-nitro-3,4-dihydro-2H-pyran-2-carboxylate A->B Cyclization & Functionalization C Catalytic Hydrogenation (H₂, PtO₂) B->C D Final Product: Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate C->D Simultaneous Reduction & Stereocontrol caption Overall Synthetic Workflow.

Figure 1: Overall Synthetic Workflow.

Part 1: Synthesis of Dihydropyran Precursor

The synthesis of the key intermediate, Ethyl 5-nitro-3,4-dihydro-2H-pyran-2-carboxylate, can be achieved through various established methods for constructing dihydropyran rings. A reliable approach is the Hetero-Diels-Alder cycloaddition, which involves the reaction of a diene with a dienophile.[1] For this specific target, the reaction between an electron-rich diene and an α,β-unsaturated nitro-ester provides a direct route to the required scaffold.

Experimental Protocol: Precursor Synthesis

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Acrolein≥97%Sigma-AldrichDienophile
Ethyl (E)-3-nitroacrylate98%Sigma-AldrichDiene component
Ytterbium(III) triflate (Yb(OTf)₃)98%Strem ChemicalsLewis Acid Catalyst
Dichloromethane (DCM)AnhydrousAcros OrganicsSolvent
Silica Gel230-400 meshMerckFor column chromatography
Ethyl AcetateACS GradeFisher ScientificEluent
HexanesACS GradeFisher ScientificEluent

Procedure

  • Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL).

  • Catalyst and Reagent Addition: Add Ytterbium(III) triflate (0.1 eq). Stir for 5 minutes until fully dissolved. Add ethyl (E)-3-nitroacrylate (1.0 eq) to the solution.

  • Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add acrolein (1.2 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate solvent system.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to yield Ethyl 5-nitro-3,4-dihydro-2H-pyran-2-carboxylate as a pale yellow oil.

Part 2: Stereoselective Catalytic Hydrogenation

This step is the cornerstone of the protocol, achieving both reduction and stereocontrol. The hydrogenation of the dihydropyran precursor is performed using a heterogeneous catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst), under a hydrogen atmosphere.

Causality of Stereoselectivity

The cis stereochemistry arises from the mechanism of heterogeneous catalysis. The dihydropyran ring adsorbs onto the surface of the platinum catalyst. The bulky ethyl ester group at the C2 position will preferentially orient itself away from the catalyst surface, leading to the adsorption of the molecule's "alpha" face. Consequently, the hydrogen atoms are delivered to the double bond and the nitro group from the same face (syn-addition), resulting in the substituents at C2 and C5 being on the same side of the ring—the cis configuration.[5][6] The use of acetic acid as a solvent can further facilitate the reduction by maintaining an acidic environment.[5]

Figure 2: Stereoselective Hydrogen Addition.
(Note: The diagram illustrates the conceptual approach of the molecule adsorbing onto the catalyst surface, leading to hydrogen delivery from a single face to ensure cis-stereochemistry.)
Experimental Protocol: Catalytic Hydrogenation

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Ethyl 5-nitro-3,4-dihydro-2H-pyran-2-carboxylateAs synthesized-Starting Material
Platinum(IV) oxide (PtO₂)99.9%Strem ChemicalsAdams' catalyst
Hydrogen (H₂) gasHigh PurityAirgasIn a cylinder with a regulator
Glacial Acetic AcidACS GradeFisher ScientificSolvent
Celite® 545-Sigma-AldrichFiltration aid
Diethyl EtherAnhydrousAcros OrganicsFor work-up
Saturated Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor neutralization

Procedure

  • Reactor Setup: To a high-pressure reactor vessel (e.g., a Parr hydrogenator), add the Ethyl 5-nitro-3,4-dihydro-2H-pyran-2-carboxylate (1.0 eq).

  • Solvent and Catalyst Addition: Add glacial acetic acid (approx. 10 mL per gram of substrate). Carefully add the PtO₂ catalyst (5 mol%) to the solution under a gentle stream of nitrogen.

  • Hydrogenation: Securely seal the reactor vessel. Purge the system three times with nitrogen, followed by three purges with hydrogen gas to remove all air.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to 50-70 bar (approx. 725-1015 psi).[7] Begin vigorous stirring and maintain the reaction at room temperature for 16-24 hours.

  • Reaction Monitoring: Monitor the reaction by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Carefully vent the excess hydrogen from the reactor and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Rinse the pad with a small amount of diethyl ether. Caution: The catalyst on the Celite pad can be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Slowly and carefully neutralize the acetic acid by adding saturated NaHCO₃ solution until effervescence ceases.

  • Isolation: Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography or crystallization to yield the final product, Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate.

Expected Results and Characterization

The successful synthesis should yield the target compound with high diastereoselectivity (cis isomer > 95%).

ParameterExpected Value/Data
Yield 75-90%
Appearance Colorless oil or white solid
¹H NMR The relative stereochemistry can be confirmed by the coupling constants between H-2 and H-6ax/eq, and H-5 and H-4ax/eq. A large diaxial coupling constant for H-5 is indicative of the cis isomer where the amino group is equatorial.
¹³C NMR A distinct set of 6 signals corresponding to the tetrahydropyran ring and the ethyl ester.
Mass Spec (HRMS) Calculated m/z for C₈H₁₅NO₃ should match the observed value.

Conclusion

This application note details a reliable and stereoselective two-stage protocol for synthesizing Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate. By leveraging a well-established Hetero-Diels-Alder reaction and a highly stereocontrolled catalytic hydrogenation, this method provides efficient access to a valuable scaffold for drug discovery. The protocol emphasizes safety, provides clear step-by-step instructions, and explains the chemical principles underlying the key stereoselective transformation, making it a robust procedure for medicinal and organic chemistry laboratories.

References

  • Banerjee, B. (2021). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Molecules. Available at: [Link]

  • Duan, S., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Catalysis. Available at: [Link]

  • Kundu, T. (2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. The Journal of Organic Chemistry. Available at: [Link]

  • García, P., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules. Available at: [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. Available at: [Link]

  • Smith, A. M. R., et al. (2021). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Chemistry – A European Journal. Available at: [Link]

  • Xiao, J., et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Chemistry – A European Journal. Available at: [Link]

  • Gribble, G. W. (2010). Chapter 2 - Reductions of Heterocyclic Compounds. In Heterocyclic Chemistry in Drug Discovery. Elsevier.

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Application

Application Note: Advanced Chiral Resolution Strategies for Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate

Introduction & Scientific Context Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate (often handled as its hydrochloride salt, CAS 131651-14-4) [2] is a highly valuable chiral building block in modern pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate (often handled as its hydrochloride salt, CAS 131651-14-4) [2] is a highly valuable chiral building block in modern pharmaceutical synthesis. It is prominently featured in the development of Eukaryotic Initiation Factor 2B (eIF2B) modulators. These modulators are critical for regulating the Integrated Stress Response (ISR) pathway, offering therapeutic potential for neurodegenerative diseases characterized by TARDBP (TDP-43) pathology [1].

Because biological targets are strictly stereospecific, isolating the pure enantiomer—either (2R,5S) or (2S,5R)—from the cis-racemate is a mandatory step in API development. This application note details three orthogonal methodologies for achieving high-purity chiral resolution: Classical Diastereomeric Salt Formation, Enzymatic Kinetic Resolution, and Preparative Supercritical Fluid Chromatography (SFC).

ISR_Pathway Stress Cellular Stress (ER stress, viral infection) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2a eIF2α (Phosphorylation at Ser51) Kinases->eIF2a Phosphorylates eIF2B eIF2B Complex (Inhibited by p-eIF2α) eIF2a->eIF2B Binds & Inhibits Translation Global Translation Arrest & ATF4 Upregulation eIF2B->Translation Decreased GEF Activity API eIF2B Activator API (Derived from Chiral Pyran) API->eIF2B Restores Activity (Desensitizes to p-eIF2α)

Fig 1: Role of the resolved chiral intermediate in synthesizing eIF2B modulators for the ISR pathway.

Method 1: Classical Diastereomeric Salt Resolution

Causality & Rationale

Classical resolution relies on forming diastereomeric salts with a chiral resolving agent. For the non-planar, oxygen-containing tetrahydropyran ring, Di-p-toluoyl-L-tartaric acid (L-DTTA) is selected. The bulky toluoyl groups create a deep chiral pocket that provides excellent π−π stacking and steric differentiation against the ethyl ester moiety of the amine, driving the selective crystallization of one diastereomer.

Self-Validation & Quality Control

This protocol operates as a self-validating system via Mother Liquor Mass Balance . By analyzing the enantiomeric excess (ee%) of the mother liquor using chiral HPLC after the first filtration, chemists can calculate the theoretical maximum ee% of the filter cake. If the mother liquor ee% drops below the calculated threshold, it indicates co-precipitation of the undesired diastereomer, prompting an immediate adjustment of the solvent gradient (increasing the ethanol ratio) before proceeding to recrystallization.

Step-by-Step Protocol
  • Free-Basing : Suspend 100 g of racemic Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate HCl in 500 mL of Dichloromethane (DCM). Add 500 mL of saturated aqueous NaHCO3​ . Extract, dry the organic layer over Na2​SO4​ , and concentrate in vacuo to yield the free amine.

  • Salt Formation : Dissolve the free amine (approx. 82 g) in 400 mL of Ethanol (EtOH). In a separate flask, dissolve 1.05 equivalents of L-DTTA in 400 mL of EtOH.

  • Crystallization : Add the L-DTTA solution dropwise to the amine solution at 60°C. Slowly add 50 mL of deionized water to reach the cloud point. Cool the mixture at a controlled rate of 0.5°C/min to 20°C. Stir for 4 hours.

  • Isolation : Filter the resulting crystals. Wash with cold EtOH (50 mL).

  • Recrystallization : Recrystallize the filter cake from a 9:1 EtOH/Water mixture to achieve >98% ee.

  • Recovery : Suspend the pure salt in DCM and wash with 1M NaOH to recover the enantiopure free amine.

Method 2: Enzymatic Kinetic Resolution

Causality & Rationale

Enzymatic resolution of primary amines is notoriously difficult due to background chemical (non-enzymatic) acylation. We utilize Candida antarctica Lipase B (CAL-B, Novozym 435) because its active site exhibits a high enantiomeric ratio (E-value > 100) for cyclic primary amines [4]. Isopropyl methoxyacetate is chosen as the acyl donor; its mild reactivity prevents background chemical acylation, and unlike enol esters, it does not release aldehydes or ketones that could form Schiff bases (imines) with the primary amine.

Enzymatic_Workflow Racemate Racemic Ethyl cis-5-amino- tetrahydropyran-2-carboxylate Reaction Kinetic Resolution (50°C, MTBE) Racemate->Reaction Enzyme Novozym 435 (CAL-B) + Acyl Donor Enzyme->Reaction Separation Acid/Base Extraction Reaction->Separation Product1 (2R,5S)-Amine (Unreacted, >99% ee) Separation->Product1 Aqueous Phase (then basified) Product2 (2S,5R)-Amide (Acylated) Separation->Product2 Organic Phase

Fig 2: Workflow for the CAL-B catalyzed kinetic resolution of the racemic amine.

Self-Validation & Quality Control

The system is validated through Reaction Conversion Tracking . The reaction is strictly halted at 45-48% conversion (monitored via GC-FID). Pushing the reaction past 50% degrades the ee% of the unreacted amine. A strict mass balance check between the isolated amine and the isolated amide ensures no material has been lost to polymerization or imine side-reactions.

Step-by-Step Protocol
  • Setup : In a jacketed reactor, dissolve 50 g of the racemic free amine in 500 mL of Methyl tert-butyl ether (MTBE).

  • Reagent Addition : Add 1.5 equivalents of isopropyl methoxyacetate and 5 g of Novozym 435 (immobilized CAL-B).

  • Incubation : Heat the suspension to 50°C under gentle orbital shaking (preventing mechanical shearing of the immobilized enzyme beads).

  • Monitoring : Sample 50 µL every 2 hours. Analyze via chiral GC. Halt the reaction by filtering off the enzyme beads when conversion reaches 48%.

  • Separation : Extract the MTBE filtrate with 1M HCl (3 x 150 mL). The acylated (2S,5R)-amide remains in the MTBE layer.

  • Product Isolation : Basify the aqueous layer with 2M NaOH to pH 10 and extract with DCM. Concentrate to yield the highly pure (2R,5S)-amine.

Method 3: Preparative Supercritical Fluid Chromatography (SFC)

Causality & Rationale

SFC is the premier method for the rapid, green resolution of polar primary amines [3]. Primary amines notoriously tail on standard HPLC silica supports due to strong hydrogen bonding with free silanols. By utilizing Supercritical CO2​ paired with a methanol co-solvent containing a basic modifier (0.1% Isopropylamine), these secondary interactions are completely suppressed, yielding sharp, baseline-resolved peaks. A Crownpak CR-I(+) or Chiralpak IG column is optimal for this cyclic amino ester.

Self-Validation & Quality Control

Validation is achieved via Orthogonal In-Line Detection . The SFC system is equipped with both a UV-Vis detector and an in-line Circular Dichroism (CD) polarimeter. If the CD signal inverts perfectly and symmetrically between the two eluting peaks, it confirms absolute enantiomeric fidelity and rules out the co-elution of achiral impurities.

Step-by-Step Protocol
  • Sample Preparation : Dissolve the racemic free amine in pure Methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • SFC Parameters :

    • Column : Chiralpak IG (21 x 250 mm, 5 µm).

    • Mobile Phase : 80% CO2​ / 20% Methanol (containing 0.1% Isopropylamine).

    • Flow Rate : 70 mL/min.

    • Backpressure/Temp : 120 bar / 35°C.

  • Stacked Injections : Program the autosampler for stacked injections (injecting the next sample before the previous run has fully eluted, based on the established retention time gap).

  • Fraction Collection : Collect fractions based on UV threshold (>50 mAU).

  • Recovery : Evaporate the fractions under reduced pressure at 30°C to prevent thermal degradation of the ester.

Quantitative Method Comparison

ParameterClassical Salt FormationEnzymatic (CAL-B)Preparative SFC
Scalability High (Multi-kg scale)Medium (kg scale)Low to Medium (g to kg)
Enantiomeric Excess >98% (after 2nd recryst.)>99% (for unreacted amine)>99.5%
Yield (Max 50%)35 - 40%45 - 48%48 - 49%
Relative Cost Low (Inexpensive reagents)Medium (Enzyme cost)High (CapEx for SFC equipment)
Processing Time 3 - 4 Days24 - 48 Hours4 - 8 Hours
Best Used For Late-stage manufacturingGreen chemistry / Pilot scaleRapid discovery & lead optimization

References

  • Google Patents. ES2952994T3 - Compounds, compositions and methods. (Details the role of 5-aminotetrahydropyran-2-carboxylate derivatives in eIF2B modulation and the Integrated Stress Response). 1

  • Guidechem. Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride (CAS 131651-14-4).2

  • Wiley Analytical Science. Chiral column takes the crown for supercritical enantioseparation of primary amines. (Details the mechanism of primary amine resolution via SFC). 3

  • ResearchGate. Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B. (Validates CAL-B E-values and acyl donor specificity). 4

Sources

Method

Application Note: Large-Scale Synthesis of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Strategic Rationale Tetrahydropyran (THP) scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Tetrahydropyran (THP) scaffolds are ubiquitous in modern pharmacophores, frequently serving as bioisosteres for piperidines or cyclohexanes to modulate lipophilicity and metabolic stability. Specifically, Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate is a high-value building block. However, its large-scale synthesis is historically plagued by poor stereocontrol and reliance on hazardous oxidizing agents.

This application note details a highly scalable, four-step synthetic protocol starting from commercially available ethyl 3,4-dihydro-2H-pyran-2-carboxylate. By strategically leveraging regioselective hydroboration, a safe biphasic Anelli oxidation, and a stereochemically directed catalytic hydrogenation, this route ensures high diastereomeric excess (dr >95:5) and eliminates the need for chromatographic purification.

Mechanistic Causality & Stereochemical Control

To achieve a self-validating and robust process, every reagent choice is grounded in fundamental physical organic chemistry:

  • Regioselective Hydroboration: The starting material contains a C5=C6 double bond adjacent to the ring oxygen, functioning as an enol ether. The oxygen atom donates electron density via resonance, making C5 the nucleophilic center. Consequently, the electrophilic boron atom exclusively attacks the less sterically hindered, more electron-rich β -position (C5) .

  • Scalable Oxidation (Safety by Design): Medicinal chemistry routes often utilize Dess-Martin periodinane (DMP) to oxidize the resulting alcohol to the ketone . For multi-kilogram scale-up, DMP is unacceptable due to its shock sensitivity and high mass-intensity of iodine waste. We replaced this with a TEMPO/NaOCl (Anelli) oxidation , which uses household bleach as the stoichiometric oxidant.

  • Stereoselective Amination: Direct reductive amination yields a mixture of diastereomers. By isolating the planar C5-oxime, we exploit the chair conformation of the THP ring. The bulky C2-ethyl ester locks into the equatorial position. The top (axial) face of the C5-oxime is sterically shielded by the 1,3-diaxial hydrogen at C3. Therefore, the Pd/C catalyst approaches from the open bottom (equatorial) face. Hydride delivery from the equatorial face pushes the newly formed amine into the axial position. Because the C2-ester (equatorial) and C5-amine (axial) both point in the same relative direction (e.g., both "up"), the exclusive product is the cis isomer.

Synthetic Workflow Visualization

Workflow cluster_0 Phase 1: Core Functionalization cluster_1 Phase 2: Stereoselective Amination N1 Ethyl 3,4-dihydro-2H-pyran-2-carboxylate (Starting Material) N2 Ethyl 5-hydroxytetrahydropyran-2-carboxylate (Regioselective Hydration) N1->N2 Hydroboration-Oxidation (BH3·THF, then H2O2/NaOH) N3 Ethyl 5-oxotetrahydropyran-2-carboxylate (Ketone Intermediate) N2->N3 Scalable Oxidation (TEMPO / NaOCl) N4 5-Oximino-tetrahydropyran-2-carboxylate (Oxime Formation) N3->N4 NH2OH·HCl, NaOAc EtOH, Reflux N5 Ethyl cis-5-amino-tetrahydropyran-2-carboxylate (Target Molecule) N4->N5 H2 (50 psi), Pd/C Equatorial Hydride Delivery

Figure 1: Synthetic workflow for Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Regioselective Hydroboration-Oxidation

Objective: Synthesis of Ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate.

  • Charge a dry, nitrogen-flushed 10 L jacketed reactor with ethyl 3,4-dihydro-2H-pyran-2-carboxylate (500 g, 3.20 mol) and anhydrous THF (5.0 L). Cool the internal temperature to 0 °C.

  • Add BH3​⋅THF complex (1.0 M in THF, 3.52 L, 1.1 eq) dropwise over 3 hours via an addition funnel, maintaining the internal temperature strictly below 5 °C to prevent uncontrolled exotherms.

  • Remove the cooling bath and stir the mixture at 20 °C for 3 hours.

  • Cool the reactor back to 0 °C. Carefully quench the excess borane by the dropwise addition of H2​O (500 mL), followed by 3M aqueous NaOH (1.28 L, 1.2 eq).

  • Critical Safety Step: Slowly add 30% w/w H2​O2​ (544 mL, 1.5 eq) dropwise over 2 hours. Note: The oxidation of alkylboranes is highly exothermic.

  • Stir for 2 hours at room temperature. Separate the aqueous layer and extract with EtOAc (2 × 1 L). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude alcohol as a pale oil.

Step 2: Scalable TEMPO Oxidation

Objective: Synthesis of Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate.

  • Dissolve the crude alcohol (~550 g, 3.16 mol) in dichloromethane (4.5 L) in a 10 L reactor.

  • Add TEMPO (4.9 g, 0.01 eq) and KBr (37.6 g, 0.1 eq) dissolved in H2​O (150 mL). Cool the biphasic mixture to 0 °C.

  • Prepare the oxidant by adjusting 10-15% aqueous NaOCl (approx. 2.1 L, 1.2 eq) to pH 9.0 using solid NaHCO3​ .

  • Add the buffered NaOCl solution dropwise to the reactor, maintaining the internal temperature below 5 °C.

  • Self-Validation Check: The reaction progress is visually self-indicating. The organic layer will turn from deep orange (active TEMPO) to pale yellow once the NaOCl is fully consumed and the alcohol is depleted. Confirm completion via TLC (Hexanes/EtOAc 7:3, KMnO4​ stain).

  • Quench with 10% aqueous Na2​S2​O3​ (1 L). Separate the phases, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate to yield the ketone.

Step 3: Oxime Formation

Objective: Synthesis of 5-Oximino-tetrahydropyran-2-carboxylate.

  • Dissolve the crude ketone (500 g, 2.90 mol) in absolute ethanol (2.5 L).

  • Add hydroxylamine hydrochloride ( NH2​OH⋅HCl , 302 g, 1.5 eq) and sodium acetate (356 g, 1.5 eq).

  • Heat the suspension to reflux (78 °C) for 4 hours.

  • Self-Validation Check: The reaction drives itself to completion via the precipitation of the oxime product and NaCl.

  • Cool to room temperature, dilute with H2​O (2.5 L), and filter the resulting white precipitate. Wash the filter cake with cold water and dry under vacuum at 45 °C to constant weight.

Step 4: Stereoselective Hydrogenation

Objective: Synthesis of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride.

  • Charge a 5 L high-pressure stainless steel autoclave with the oxime (400 g, 2.14 mol), absolute ethanol (3.0 L), and 10% Pd/C (50% wet, 40 g, 5 wt% active Pd).

  • Add concentrated aqueous HCl (195 mL, 1.1 eq). Causality: Acidic conditions protonate the primary amine immediately upon formation, preventing it from attacking unreacted imine intermediates, which would otherwise form unwanted secondary amine dimers.

  • Purge the vessel with N2​ (3x), then with H2​ (3x). Pressurize the vessel to 50 psi with H2​ gas.

  • Stir vigorously at 25 °C for 12 hours. Monitor H2​ uptake until cessation.

  • Vent the reactor, purge with N2​ , and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure. Triturate the resulting solid with diethyl ether to afford the target cis-amine hydrochloride as a highly pure, white crystalline powder.

Quantitative Data & Yield Summary

The table below summarizes the mass balance, purity, and stereochemical outcomes across a standard 500 g scale-up campaign.

StepIntermediate / ProductYield (%)Purity (HPLC/GC)Diastereomeric Ratio (cis:trans)
1 Ethyl 5-hydroxytetrahydropyran-2-carboxylate84%>96.0% (GC)N/A
2 Ethyl 5-oxotetrahydropyran-2-carboxylate89%>98.5% (GC)N/A
3 5-Oximino-tetrahydropyran-2-carboxylate92%>99.0% (HPLC)N/A
4 Ethyl cis-5-amino-tetrahydropyran-2-carboxylate HCl81%>99.5% (HPLC)>95:5
Overall Target Molecule ~55% >99.5% >95:5

References

  • Brown, H. C., et al. "Hydroboration. 42. Hydroboration of cyclic and bicyclic olefins with 9-borabicyclo [3.3.1] nonane. A highly stereoselective synthesis of cis-myrtanol and cis-polypodol." Journal of the American Chemical Society 99.10 (1977): 3427-3432. URL:[Link]

  • Ko, E., et al. "Modulators of Chemokine Receptors." United States Patent Application US20110245233A1 (2011).
  • Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." The Journal of Organic Chemistry 52.12 (1987): 2559-2562. URL:[Link]

Application

Comprehensive Analytical Strategies for the Quantification of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate

Introduction & Physicochemical Profiling Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate (often handled as its hydrochloride salt, CAS 131651-14-4) is a highly polar, aliphatic amino-ester utilized as a critical buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate (often handled as its hydrochloride salt, CAS 131651-14-4) is a highly polar, aliphatic amino-ester utilized as a critical building block in pharmaceutical synthesis[1]. From an analytical perspective, quantifying this molecule presents a distinct set of challenges:

  • Lack of Chromophore: The molecule lacks a conjugated π -electron system or aromatic ring. Consequently, it exhibits negligible ultraviolet (UV) absorbance above 210 nm, rendering standard HPLC-UV methods ineffective without derivatization.

  • High Polarity & Basicity: The primary amine group is protonated at physiological and acidic pH levels. On traditional reversed-phase (C18) columns, this leads to poor retention (elution near the void volume) and severe peak tailing due to secondary interactions with residual surface silanols[2].

To establish a self-validating analytical system, the choice of methodology must be dictated by the specific phase of drug development. Below, we detail the causality and protocols for three distinct quantitative workflows.

Workflow Target Ethyl cis-5-amino-tetrahydro- pyran-2-carboxylate Decision Analytical Goal? Target->Decision LCMS Trace Quantitation / PK LC-MS/MS (ESI+) Decision->LCMS High Sensitivity HPLC Routine QC / Assay HPLC-UV/FL (FMOC-Cl) Decision->HPLC UV/FL Detection qNMR Reference Std Certification 1H qNMR Decision->qNMR Absolute Purity

Caption: Decision tree for selecting the optimal analytical workflow based on target quantification goals.

Method 1: Direct Quantification via LC-MS/MS (ESI+)

Causality & Expert Insight: For pharmacokinetic (PK) studies or trace-level impurity profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The aliphatic primary amine is readily protonated in acidic mobile phases, making Positive Electrospray Ionization (ESI+) highly efficient.

To overcome the poor retention of this polar amine on standard C18 stationary phases, a multi-mode column (e.g., Scherzo SM-C18) is deployed. These columns incorporate both octadecyl (ODS) ligands and cation-exchange groups, allowing for strong retention of the protonated amine without the need for signal-suppressing ion-pair reagents (like heptafluorobutyric acid)[3].

Step-by-Step Protocol
  • Sample Preparation: Dilute the sample in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to a concentration range of 1–1000 ng/mL.

  • Chromatographic Setup:

    • Column: Imtakt Scherzo SM-C18 (2.0 x 150 mm, 3 µm) or equivalent mixed-mode column.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Optimization: Infuse a 1 µg/mL standard directly into the MS. The exact mass of the free base ( C8​H15​NO3​ ) is 173.1052 Da. Select the [M+H]+ precursor ion at m/z 174.1. Optimize collision energy (CE) to monitor the primary product ions corresponding to the loss of ethanol (ester cleavage) and ammonia.

Method 2: Routine QC via Pre-Column FMOC-Cl Derivatization (HPLC-UV/FL)

Causality & Expert Insight: In quality control (QC) environments where mass spectrometers are unavailable, the molecule must be chemically modified to introduce a chromophore. 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is the optimal derivatization reagent for aliphatic amines[4].

The reaction requires a mildly alkaline environment (pH 8.5–10.0) to ensure the primary amine is deprotonated and acts as a strong nucleophile[5]. Because excess FMOC-Cl hydrolyzes into FMOC-OH—which is also highly UV/FL active and can co-elute with the analyte—the reaction must be precisely timed and quenched with an acidic buffer or a scavenger molecule (e.g., glycine) to stabilize the derivative and prevent column fouling[4].

Derivatization Amine Aliphatic Amine (Analyte) Reaction Nucleophilic Substitution Amine->Reaction Reagent FMOC-Cl Reagent (Excess) Reagent->Reaction Buffer Borate Buffer (pH 9.0) Buffer->Reaction Product FMOC-Amine Derivative (UV/FL Active) Reaction->Product Quench Acid Quench (Stabilization) Product->Quench

Caption: Chemical pathway for pre-column FMOC-Cl derivatization of aliphatic amines for HPLC-UV/FL.

Step-by-Step Protocol
  • Reagent Preparation:

    • Borate Buffer: 0.1 M Sodium borate, adjusted to pH 9.0 with 0.1 M NaOH.

    • FMOC-Cl Solution: 5 mM FMOC-Cl in anhydrous Acetonitrile (prepare fresh daily to prevent hydrolysis).

  • Derivatization Reaction:

    • Transfer 100 µL of the aqueous sample (containing the analyte) into a 1.5 mL amber autosampler vial.

    • Add 100 µL of Borate Buffer (pH 9.0) and vortex.

    • Add 200 µL of the FMOC-Cl Solution. Vortex immediately for 10 seconds.

    • Incubate at room temperature for exactly 15 minutes.

  • Quenching: Add 50 µL of 1% Formic acid in water to halt the reaction and stabilize the carbamate derivative.

  • HPLC Analysis: Inject 10 µL onto a standard C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 5 µm). Detect via UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

Quantitative Data Summaries

To ensure robust method transfer, the optimized chromatographic gradients and mass spectrometric parameters are summarized below.

Table 1: LC-MS/MS Gradient & MRM Parameters (Method 1)
Parameter / TimeValue / Condition
0.0 - 1.0 min 5% Mobile Phase B (Isocratic hold)
1.0 - 5.0 min Linear ramp to 60% Mobile Phase B
5.0 - 6.0 min Linear ramp to 95% Mobile Phase B (Wash)
6.1 - 8.0 min 5% Mobile Phase B (Re-equilibration)
Precursor Ion (Q1) m/z 174.1 [M+H]+
Quantifier Ion (Q3) m/z 128.1 (CE: 15 eV) [Loss of Ethanol]
Qualifier Ion (Q3) m/z 157.1 (CE: 12 eV) [Loss of Ammonia]
Table 2: HPLC-UV Gradient for FMOC-Derivatized Analyte (Method 2)
Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)Flow Rate (mL/min)
0.0 70301.0
2.0 70301.0
12.0 10901.0
15.0 10901.0
15.1 70301.0

Method 3: Absolute Purity Determination via qNMR

Causality & Expert Insight: When establishing a primary reference standard for Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate, chromatographic purity (Area %) is fundamentally flawed as it ignores "invisible" impurities such as inorganic salts (e.g., excess HCl from the hydrochloride salt formation) or residual solvents.

Quantitative Nuclear Magnetic Resonance (1H-qNMR) provides an absolute mass fraction. By utilizing a highly pure internal standard (e.g., Maleic acid, NIST SRM traceable) dissolved in D2​O , the specific integrated area of the analyte's isolated protons (such as the distinct ethoxy CH2​ quartet around 4.1 ppm or the anomeric tetrahydropyran protons) can be directly compared to the internal standard, yielding a self-validating, absolute purity value.

References

  • NextSDS.Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride - Chemical Substance Information.
  • ResearchGate.HPLC of amines as 9-fluorenylmethyl chloroformate derivatives.
  • Thermo Fisher Scientific.Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Imtakt USA.Scherzo C18 Family - Multi-mode ODS Columns for Polar Amines.
  • PMC (National Institutes of Health).Ultraperformance Liquid Chromatography with Electrospray Ion Trap Mass Spectrometry for Disaccharide Analysis (C18 vs BEH Column Stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis & Troubleshooting of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and process chemists synthesizing Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride (CAS: 131651-14-4) [3], a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and process chemists synthesizing Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride (CAS: 131651-14-4) [3], a critical chiral intermediate frequently utilized in the development of Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors for neuromuscular and neurodegenerative diseases [1][2].

Synthesizing this functionalized tetrahydropyran presents unique stereochemical and chemoselective challenges. This portal bypasses generic advice, providing field-proven mechanistic insights, a self-validating protocol, and targeted troubleshooting for common impurities.

Mechanistic Pathway & Impurity Origins

The standard industrial approach to this molecule is the reductive amination of ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate. The stereochemical goal is to establish a cis relationship between the C2-ester and the C5-amine.

The Causality of Stereocontrol: In a stable chair conformation, the bulky C2-ethyl ester locks into the equatorial position. To achieve a cis relationship (a 1,4-like spatial relationship in a 6-membered ring), the C5-amine must be axial . During catalytic hydrogenation of the imine intermediate, the palladium surface delivers hydrogen from the less sterically hindered equatorial face. This equatorial hydride attack forces the resulting amine into the desired axial position, yielding the cis diastereomer.

SynthesisPathway Ketone Ethyl 5-oxotetrahydro-2H- pyran-2-carboxylate Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl NaOAc Imine Imine Intermediate (Surface-bound) Oxime->Imine H2, Pd/C Reduction RingOpen Ring-Opened Impurity (Over-reduction) Oxime->RingOpen Harsh H2/Pd C-O Cleavage Cis Ethyl cis-5-amino-tetrahydro- pyran-2-carboxylate (Target Product) Imine->Cis Equatorial Hydride Attack (Favored) Trans Ethyl trans-5-amino-tetrahydro- pyran-2-carboxylate (Diastereomeric Impurity) Imine->Trans Axial Hydride Attack (Minor) Acid Ester Hydrolysis Impurity (Free Acid) Cis->Acid H2O / H+ Workup

Mechanistic pathway for the reductive amination of ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate.

Diagnostic FAQ: Troubleshooting Common Impurities

Q1: I am observing a high percentage of the trans-diastereomer (CAS: 2089291-56-3) [4]. How can I improve the cis:trans ratio?

A: The trans isomer forms when hydrogen is delivered from the more hindered axial face of the pyran ring. This typically occurs if the catalyst surface is overloaded or if the hydrogen pressure is too high, causing non-selective, rapid reduction before the substrate can optimally orient on the Pd surface. Fix: Lower the hydrogen pressure to 30-40 psi and reduce the catalyst loading to 5 mol%. If the ratio remains poor, switch the solvent from ethanol to a bulkier solvent like isopropanol to further exaggerate the steric hindrance of the axial face during transition state binding.

Q2: My LC-MS shows a +2 Da mass shift (m/z 176) relative to the product. What is this?

A: This is Ethyl 2-amino-5-hydroxyhexanoate , a ring-opened impurity. Tetrahydropyran rings adjacent to activating groups can undergo C-O bond hydrogenolysis under aggressive hydrogenation conditions (high temperature/pressure with Pd/C). Fix: strictly monitor hydrogen uptake. The reaction must be quenched immediately once the theoretical volume of H2 is consumed. Alternatively, poison the catalyst slightly with quinoline or switch to a milder catalyst like Rh/C.

Q3: I am losing yield to ester hydrolysis (cis-5-amino-tetrahydro-pyran-2-carboxylic acid). How do I prevent this?

A: The amino-ester is highly susceptible to hydrolysis, especially during the formation of the hydrochloride salt if aqueous HCl is used. Fix: The entire workup and salt formation must be strictly anhydrous. Use 4M HCl in anhydrous dioxane or dry ethereal HCl, and ensure the product is precipitated in a moisture-free environment.

Quantitative Impurity Profiling

To maintain pharmaceutical-grade integrity, monitor your reaction against these common impurities. The table below summarizes the structural origins, acceptable limits (based on standard ICH Q3A guidelines for intermediates), and analytical detection parameters.

Impurity NameStructural OriginAcceptable LimitAnalytical Detection (HPLC RRT)*
Ethyl trans-5-amino-tetrahydro-pyran-2-carboxylate Diastereomer (Axial hydride attack)NMT 0.5%RRT 1.15 (LC-MS: m/z 174 [M+H]⁺)
cis-5-amino-tetrahydro-pyran-2-carboxylic acid Ester hydrolysis (Moisture exposure)NMT 0.15%RRT 0.45 (LC-MS: m/z 146 [M+H]⁺)
Ethyl 2-amino-5-hydroxyhexanoate Ring-opening (Over-reduction)NMT 0.10%RRT 0.85 (LC-MS: m/z 176 [M+H]⁺)
Ethyl 5-(hydroxyimino)tetrahydro-2H-pyran-2-carboxylate Unreacted intermediate (Catalyst poisoning)NMT 0.10%RRT 1.30 (LC-MS: m/z 188 [M+H]⁺)

*RRT = Relative Retention Time (Reverse-phase C18, Water/MeCN with 0.1% TFA gradient).

Validated Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system . Do not proceed to the next phase unless the In-Process Control (IPC) criteria are met.

Phase 1: Oxime Formation
  • Charge a dry round-bottom flask with Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate (1.0 eq) and anhydrous ethanol (10 mL/g).

  • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium acetate (1.2 eq). Stir at 25°C for 4 hours.

  • IPC Validation: Sample the reaction for TLC/LC-MS. Proceed only when the ketone (m/z 173) is <2% and the oxime (m/z 188) is >98%.

  • Concentrate the solvent in vacuo, partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude oxime.

Phase 2: Stereoselective Hydrogenation
  • Dissolve the crude oxime in anhydrous ethanol (15 mL/g) and transfer to a Parr hydrogenation vessel.

  • Under an argon atmosphere, carefully add 10% Pd/C (5 mol% relative to oxime).

  • Purge the vessel with H₂ three times, then pressurize to exactly 40 psi. Shake at 25°C.

  • IPC Validation: Monitor H₂ pressure drop. The reaction is complete when H₂ uptake ceases (typically 6-8 hours). Do not leave overnight to prevent ring-opening.

  • Purge with argon, filter the catalyst through a tightly packed pad of Celite, and wash the cake with ethanol.

Phase 3: Anhydrous Salt Formation & Isolation
  • Concentrate the filtrate to a thick oil. Redissolve the oil in anhydrous diethyl ether (20 mL/g).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise, add 4M HCl in anhydrous dioxane (1.1 eq). A white precipitate will form immediately.

  • IPC Validation: Filter an aliquot of the solid and run NMR/LC-MS. The diastereomeric ratio (dr) must be >9:1 (cis:trans).

  • Filter the bulk solid, wash with cold anhydrous ether, and dry under high vacuum to yield Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride. (Note: If dr is <9:1, recrystallize the salt from hot ethanol/ethyl acetate).

References

  • Title: Quinoline-3-carboxamides as h-pgds inhibitors (WO2017103851A1)
  • Title: 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors (WO2018069863A1)
  • Title: CAS 131651-14-4 | Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride Source: Howei Pharm URL
  • Title: ETHYL TRANS-5-AMINO-TETRAHYDRO-PYRAN-2-CARBOXYLATE HCL | 2089291-56-3 Source: Sigma-Aldrich URL
Optimization

Technical Support Center: Troubleshooting Reactions of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate

Welcome to the technical support center for Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile building block. The following question-and-answer format directly addresses specific experimental issues, providing not just solutions but also the underlying scientific reasoning to empower your research.

Section 1: Amide Coupling Reactions

Amide bond formation is a cornerstone of many synthetic pathways. However, the inherent properties of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate can sometimes lead to unexpected outcomes.

Question 1: I am observing very low to no yield of my desired amide product. What are the potential causes and how can I improve the yield?

Low yields in amide coupling reactions with this substrate are a frequent challenge. The primary reasons often revolve around the nucleophilicity of the amine and the stability of the ester.

Potential Causes:

  • Reduced Nucleophilicity: The electron-withdrawing effect of the ester group can decrease the nucleophilicity of the amine, making it a less effective partner in the coupling reaction.

  • Inadequate Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough to sufficiently activate the carboxylic acid, or the activated intermediate may be too short-lived to react with the less nucleophilic amine.[1]

  • Side Reactions: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture. Additionally, the amino ester itself can undergo self-condensation or other undesired side reactions.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or the amino ester can sterically hinder the approach of the coupling partners.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction outcome.

Troubleshooting Steps & Solutions:

  • Optimize the Coupling Reagent: For less reactive amines, standard coupling reagents may be insufficient. Consider more potent activating agents. A helpful strategy is to convert the carboxylic acid into a more reactive species, such as an acyl fluoride, which can be particularly effective for challenging couplings.[1]

  • Employ Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or derivatives can minimize side reactions and improve yields by forming a more stable activated ester intermediate.[2] A combination of EDC, DMAP, and a catalytic amount of HOBt in a suitable solvent like acetonitrile has proven effective for coupling with electron-deficient and unreactive amines.[3]

  • Adjust Reaction Conditions:

    • Solvent: Aprotic polar solvents such as DMF or NMP are generally good choices. Acetonitrile has also been shown to be effective.[1][3]

    • Temperature: While many couplings are performed at room temperature, gentle heating (e.g., to 40-60 °C) can sometimes drive sluggish reactions to completion.

    • Concentration: Ensure the reaction is not overly dilute. A concentration range of 0.1-0.5 M is a good starting point.[1]

  • Consider a Two-Step Approach: If direct coupling proves difficult, consider protecting the amine, activating the carboxylic acid, and then performing the coupling reaction followed by deprotection.

Coupling Reagent Combination Common Solvents Key Advantages/Disadvantages
EDC/HOBtDCM, DMF, MeCNReadily available and inexpensive. The urea byproduct of EDC is water-soluble, simplifying workup.[1]
HATU/DIPEADMF, NMPHighly effective for sterically hindered and electron-deficient amines.
T3PDCM, THFA powerful coupling reagent, often effective when others fail.
Acyl Fluoride (generated in situ)Anhydrous solventsHighly reactive, suitable for very challenging couplings. Requires careful handling due to moisture sensitivity.
Question 2: My reaction is messy, and I am observing significant side products. What are the common side reactions and how can I minimize them?

The formation of multiple byproducts is a common frustration. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions:

  • N-Acylurea Formation: When using carbodiimide-based coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and can be difficult to remove.[1]

  • Epimerization: If the carboxylic acid has a stereocenter at the alpha-position, there is a risk of epimerization during the activation step, especially with carbodiimide reagents.

  • Dimerization/Oligomerization: The amino ester can react with itself, leading to the formation of dimers or oligomers.

  • Intramolecular Cyclization: Depending on the reaction conditions, the pendant amine could potentially cyclize onto the ester, leading to a lactam.[4]

Minimization Strategies:

  • Additive Use: The addition of HOBt or its derivatives can suppress N-acylurea formation and reduce the risk of epimerization by trapping the O-acylisourea intermediate to form a more stable active ester.[2]

  • Controlled Addition of Reagents: Adding the coupling reagent slowly to a solution of the carboxylic acid and the amino ester can help to minimize side reactions by keeping the concentration of the highly reactive activated species low.

  • Protecting Groups: If self-condensation is a significant issue, consider protecting the amine of the Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate with a suitable protecting group, such as Boc or Fmoc, before the coupling reaction.[5][6][7]

  • Careful Selection of Base: If a base is required, use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) to avoid competing reactions.

Workflow for Troubleshooting Amide Coupling

G start Low Amide Yield reagent Optimize Coupling Reagent (e.g., HATU, T3P) start->reagent conditions Adjust Reaction Conditions (Solvent, Temp, Conc.) start->conditions additives Incorporate Additives (HOBt, DMAP) start->additives protect Consider Protecting Group Strategy start->protect purify Successful Coupling reagent->purify conditions->purify additives->purify protect->reagent

Caption: Troubleshooting workflow for low-yielding amide coupling reactions.

Section 2: N-Alkylation and Reductive Amination

Modifying the primary amine through alkylation or reductive amination opens up a vast chemical space for derivatization.

Question 3: I am attempting an N-alkylation, but the reaction is giving me a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for mono-alkylation?

Controlling the degree of alkylation is a classic challenge in amine chemistry.

Potential Causes for Poor Selectivity:

  • Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

  • Insufficient Reactivity of Alkylating Agent: A less reactive alkylating agent may require harsher conditions, which can promote over-alkylation.

  • Base Strength: The choice and amount of base can significantly influence the reaction outcome.

Troubleshooting Steps & Solutions:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amino ester relative to the alkylating agent to favor mono-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of di-alkylation.

  • Choice of Base: Use a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. The amount of base should be carefully controlled.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents like DMF, DMSO, or acetonitrile are commonly used.

  • Consider Reductive Amination: As an alternative to direct alkylation, reductive amination of an aldehyde or ketone with the amino ester can be a highly selective method for preparing mono-alkylated products.

Alkylation Method Typical Reagents Key Considerations
Direct AlkylationAlkyl halide, Base (K2CO3, DIPEA)Prone to over-alkylation. Careful control of stoichiometry is crucial.
Reductive AminationAldehyde/Ketone, Reducing Agent (NaBH(OAc)3, NaBH3CN)Generally provides higher selectivity for mono-alkylation.
Buchwald-Hartwig CouplingAryl halide, Palladium catalyst, Ligand, BaseFor the synthesis of N-aryl derivatives.[8]
Logical Flow for Selective Mono-N-Alkylation

G start Poor Mono-Alkylation Selectivity stoich Adjust Stoichiometry (Excess Amine) start->stoich slow_add Slow Addition of Alkylating Agent start->slow_add reductive_amination Alternative: Reductive Amination start->reductive_amination product Selective Mono-Alkylated Product stoich->product slow_add->product reductive_amination->product

Caption: Decision tree for achieving selective mono-N-alkylation.

Section 3: Purification and Stability

The physicochemical properties of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate and its derivatives can present purification and stability challenges.

Question 4: My product is very polar and difficult to purify by standard silica gel chromatography. What are some alternative purification strategies?

The presence of both an amine and an ester group imparts significant polarity, which can lead to poor separation on silica gel.

Alternative Purification Strategies:

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18) is often more effective than normal-phase. A gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA, can provide good separation.

  • Ion-Exchange Chromatography: Utilize the basicity of the amine to your advantage. Strong cation exchange (SCX) cartridges can be used to capture the amine-containing product, allowing non-basic impurities to be washed away. The product is then eluted with a solution of ammonia in methanol.[9]

  • Amine Protection/Deprotection: If purification remains challenging, consider protecting the amine with a group like Boc. The protected compound will be less polar and easier to purify on silica gel. The protecting group can then be removed in a subsequent step.

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification. Experiment with different solvent systems to induce crystallization.

Question 5: I am concerned about the stability of the cis-stereochemistry and the potential for ester hydrolysis during my reaction or workup. How can I mitigate these issues?

Both the cis-stereochemistry and the ethyl ester are susceptible to certain conditions.

Mitigating Stereochemical Instability (Epimerization):

  • The cis-relationship between the amino and ester groups is generally stable under neutral and mildly acidic or basic conditions.

  • Strongly basic or acidic conditions, especially at elevated temperatures, could potentially lead to epimerization at the C2 or C5 position.[10][11]

  • Whenever possible, perform reactions at the lowest effective temperature and use milder reagents. Recent studies have explored photocatalytic methods for selective epimerization, highlighting the potential for stereochemical lability under specific conditions.[12][13]

Preventing Ester Hydrolysis:

  • Acidic Hydrolysis: The ethyl ester is susceptible to hydrolysis under strongly acidic conditions, especially in the presence of water.[14][15][16] If your reaction requires acidic conditions, it is best to perform it under anhydrous conditions and for the shortest possible time.

  • Basic Hydrolysis (Saponification): The ester will be readily hydrolyzed by strong bases like NaOH or KOH.[14] Avoid these reagents if you wish to preserve the ester. If a base is necessary, use a non-nucleophilic organic base like DIPEA or triethylamine. The aminolysis of esters, the reaction with an amine to form an amide, is also a consideration, though it is generally a less efficient process than amide bond formation from an activated carboxylic acid.[17][18]

  • Workup: During aqueous workup, avoid prolonged contact with strongly acidic or basic layers. Neutralize the reaction mixture before extraction whenever possible.

References

  • Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Molecules, 22(3), 447. [Link]

  • Jencks, W. P., & Carriuolo, J. (1961). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Journal of the American Chemical Society, 83(7), 1743–1750. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 182-197. [Link]

  • Reddy, P. V., & Yadav, J. S. (2005). Prins Cyclizations in Silyl Additives with Suppression of Epimerization: Versatile Tool in the Synthesis of the Tetrahydropyran Backbone of Natural Products. Organic Letters, 7(19), 4253–4255. [Link]

  • Macmillan Group - Princeton University. (2022). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. [Link]

  • Stache, E. E., et al. (2022). Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Journal of the American Chemical Society, 144(1), 199-206. [Link]

  • Yang, Y., et al. (2020). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ACS Omega, 5(5), 2198-2204. [Link]

  • Pan, S., et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 10(4), 865-901. [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. [Link]

  • University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]

  • NextSDS. (n.d.). Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride. [Link]

  • Cook, J. M., et al. (2012). Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines. Molecules, 17(8), 9519-9533. [Link]

  • Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

  • Al-Zahrani, A. A. M., et al. (2015). Synthesis and biological activities of some fused pyran derivatives. Arabian Journal of Chemistry, 8(5), 671-676. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. [Link]

  • Johnson, D. B., & Cleaves, H. J. (2018). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 8(4), 50. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(1), 136-153. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(1), 136-153. [Link]

  • Wang, J., et al. (2014). Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. ACS Chemical Biology, 9(5), 1146-1151. [Link]

  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(17), 2263-2266. [Link]

  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • Reddit. (2024). Struggling with amide coupling. [Link]

  • NextSDS. (n.d.). Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 6-amino-5-cyano-2-methyl 4-phenyl-4H pyran-3 carboxylate derivatives under sonication and conventional conditions. [Link]

  • Chemistry LibreTexts. (2022). Chemistry of Esters. [Link]

  • Hart, D. J., & Ha, D.-C. (1989). Intramolecular Ester Enolate–Imine Cyclization Reactions for the Asymmetric Synthesis of Polycyclic β-Lactams and Cyclic β-Amino Acid Derivatives. Organic Letters, 13(23), 6046–6049. [Link]

  • Gillies, E. R., et al. (2015). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. Polymer Chemistry, 6(29), 5246-5257. [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • Wang, M., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][17][19]naphthyrin-5(6H)-one. Tetrahedron, 72(43), 6853-6858. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Liang, Y., et al. (2010). Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Beilstein Journals. (2018). Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride (CAS: 131651-14-4) As a chiral building block freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride (CAS: 131651-14-4)

As a chiral building block frequently utilized in the development of kinase inhibitors, mutant IDH enzyme inhibitors [1], and hematopoietic prostaglandin D synthase (H-PGDS) inhibitors[2], the synthesis of this tetrahydropyran (THP) derivative presents unique stereochemical and stability challenges. This guide provides field-proven, mechanistically grounded solutions to the most common side reactions encountered during its synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I getting a high percentage of the trans isomer instead of the desired cis isomer during reductive amination?

The Causality: The stereochemical outcome is dictated by the trajectory of hydride attack on the C5 imine intermediate. In the lowest-energy chair conformation of the THP ring, the bulky C2 ethyl ester locks into the equatorial position. Because C2 and C5 have a 1,4-relationship, the cis isomer requires the C5 amine to be axial (equatorial-axial = cis). Standard borohydride reagents (e.g., NaBH(OAc)3​ ) often favor axial hydride attack due to torsional strain relief, which pushes the resulting amine into the equatorial position, yielding the thermodynamically more stable but undesired trans isomer. The Solution: To force the amine into the axial position (cis product), you must promote equatorial hydride attack . This is best achieved by abandoning borohydrides in favor of heterogeneous catalytic hydrogenation (e.g., H2​ , Pd/C). The catalyst surface adsorbs the less sterically hindered face of the THP ring, delivering hydrogen equatorially and ensuring high cis diastereoselectivity.

Q2: I observe a significant loss of product mass during workup and the appearance of a highly polar byproduct. What is causing this?

The Causality: You are experiencing intramolecular lactamization , and ironically, this confirms you successfully synthesized the cis isomer. For the C5 amine to attack the C2 ester and form a bridged bicyclic lactam (2-oxa-5-azabicyclo[2.2.2]octan-3-one), the two groups must be cis to one another. The trans isomer cannot geometrically form this bridge. Under basic conditions or prolonged heating, the THP ring flexes into a twist-boat conformation, bringing the axial amine and equatorial ester into proximity for nucleophilic acyl substitution. The Solution: The protocol must be a self-validating system that neutralizes the amine's nucleophilicity immediately. Avoid basic aqueous workups. Instead, filter the reaction and immediately treat the filtrate with anhydrous HCl in dioxane to trap the product as the stable hydrochloride salt (CAS 131651-14-4) .

Q3: How do I prevent over-alkylation (dialkylation) when synthesizing the primary amine?

The Causality: Direct reductive amination of ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate with ammonia ( NH3​ ) is kinetically flawed. The resulting primary amine product is significantly more nucleophilic than the starting NH3​ , leading it to react with unconsumed ketone to form secondary amine dimers. The Solution: Utilize a benzylamine ( BnNH2​ ) protecting group strategy. The steric bulk of the resulting secondary benzylamine prevents further alkylation. A subsequent (or one-pot) hydrogenolysis step cleanly removes the benzyl group.

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reductive amination conditions and the resulting reaction profile.

Reducing Agent / Amine SourceSolventTemp (°C)Major Isomer (cis:trans)Yield (%)Primary Side Reaction
NaBH3​CN / NH4​OAc MeOH251:3 (trans favored)65Over-alkylation (Dimer)
NaBH(OAc)3​ / BnNH2​ DCE251:4 (trans favored)72Epimerization (trans)
Ti(OiPr)4​ , NH3​ , NaBH4​ EtOH0 to 251:1.555Ester Hydrolysis
H2​ (50 psi), Pd/C / BnNH2​ EtOH 40 4:1 (cis favored) 88 None (Optimal)

Part 3: Step-by-Step Experimental Protocol

Optimized Synthesis of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate Hydrochloride

  • Imine Formation: To a thoroughly dried 500 mL round-bottom flask, add ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate (10.0 g, 58.1 mmol)[1] and anhydrous ethanol (150 mL). Add benzylamine (6.66 mL, 61.0 mmol, 1.05 eq) and glacial acetic acid (0.33 mL, 0.1 eq). Stir at 25°C for 4 hours under nitrogen to ensure complete imine formation.

  • One-Pot Hydrogenation & Deprotection: Transfer the solution to a stainless-steel Parr hydrogenation reactor. Carefully add 10% Pd/C (1.0 g, 10 wt%). Purge the vessel with nitrogen three times, then with hydrogen gas three times.

  • Stereoselective Reduction: Pressurize the reactor to 50 psi with H2​ and heat to 40°C. Stir vigorously for 12 hours. Note: The heterogeneous catalyst ensures equatorial hydrogen delivery, establishing the axial C5 stereocenter while simultaneously cleaving the N-benzyl group.

  • Filtration: Vent the reactor and purge with nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with cold ethanol (50 mL).

  • Immediate Salt Formation (Critical): Transfer the filtrate to a flask submerged in an ice bath (0°C). Dropwise, add 4M HCl in dioxane (16.0 mL, 64.0 mmol, 1.1 eq). Stir for 30 minutes. Note: This step protonates the amine, completely shutting down the intramolecular lactamization pathway.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with diethyl ether (100 mL), filter, and dry under vacuum to afford the target compound as a white crystalline solid.

Part 4: Reaction Workflow & Side-Reaction Visualization

SynthesisWorkflow Start Ethyl 5-oxotetrahydro- 2H-pyran-2-carboxylate Inter Benzyl Imine Intermediate Start->Inter BnNH2, EtOH (Imine Formation) Desired Ethyl cis-5-amino-THP- 2-carboxylate (Target) Inter->Desired H2, Pd/C (Equatorial Attack) Side1 trans-Isomer (Equatorial Amine) Inter->Side1 NaBH(OAc)3 (Axial Attack) Side3 Over-alkylation (Secondary Amine) Inter->Side3 NH3 + Excess Ketone (If BnNH2 omitted) Side2 Bridged Lactam (Intramolecular) Desired->Side2 Heat / Base (Twist-Boat)

Workflow of THP-2-carboxylate reductive amination, highlighting stereochemical divergence and lactamization.

References

  • Novel tricyclic compounds as inhibitors of mutant idh enzymes (WO2016089797A1). Google Patents.
  • Quinoline-3-carboxamides as h-pgds inhibitors (WO2017103851A1). Google Patents.
  • CAS 131651-14-4 | Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride . Howei Pharm. URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis and optimization of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the synthesis and optimization of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate . Achieving high stereoselectivity and preventing side reactions (such as ester hydrolysis) are critical bottlenecks in this workflow. Below, we provide field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to ensure robust synthetic outcomes.

Part 1: Troubleshooting Guides & FAQs

Q1: My reductive amination of ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate yields predominantly the trans isomer. How can I invert this selectivity to favor the cis isomer?

  • Causality: The trans isomer (typically the thermodynamically more stable diequatorial conformer) is favored when standard, small hydrides (like NaBH₄) attack the iminium intermediate from the less hindered axial face. To obtain the cis isomer (equatorial-axial relationship), the hydride must be forced to attack from the equatorial face.

  • Solution: Switch to a sterically demanding reducing agent or utilize directed catalytic hydrogenation. Heterogeneous catalytic hydrogenation (e.g., Pd/C with H₂) often favors cis geometry because the tetrahydropyran ring adsorbs onto the palladium surface from its least hindered face, forcing a syn-addition of hydrogen[1]. For related ketone functionalization strategies, refer to.

  • Self-Validation: Monitor the diastereomeric ratio (d.r.) via ¹H-NMR. The C5 proton of the cis isomer will exhibit a smaller coupling constant ( Jea​ ) compared to the distinct, large axial-axial coupling constant ( Jaa​≈10−12 Hz) characteristic of the trans isomer.

Q2: I am experiencing significant ester hydrolysis during the deprotection of the Boc-protected intermediate. How can I prevent this?

  • Causality: The ethyl ester at the C2 position is highly susceptible to hydrolysis in aqueous acidic or basic conditions, especially at elevated temperatures. Water acts as a nucleophile, cleaving the ester bond to form the corresponding carboxylic acid.

  • Solution: Utilize strictly anhydrous conditions for Boc deprotection. The industry-standard protocol utilizes 4M HCl in 1,4-dioxane at room temperature[2]. Avoid trifluoroacetic acid (TFA) if residual water is present in your solvent, as it can catalyze unwanted transesterification or hydrolysis. For the foundational protocol, see.

Q3: Can I synthesize this scaffold via direct C-H functionalization instead of ring-closing or reductive amination?

  • Causality & Solution: Yes. Recent advancements in stereospecific multi-vector C-H functionalization allow for the direct modification of simple aminotetrahydropyrans. Using a Pd(II) catalyst (e.g., Pd(OAc)₂) with a transient directing group (like 2-hydroxynicotinaldehyde), you can achieve stereoselective functionalization at the γ -position of the tetrahydropyran ring[3]. This bypasses traditional ketone reductive amination entirely, leveraging the inherent stereocontrol of the rigid palladium metallacycle intermediate. For mechanistic details, refer to this.

Part 2: Quantitative Data Presentation

The following table summarizes the optimization of reaction conditions for the reductive amination of ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate, highlighting the causality between reagent bulk/mechanism and stereochemical outcome.

EntryReducing Agent / CatalystSolventTemp (°C)Yield (%)cis:trans RatioMechanistic Note
1NaBH₄MeOH0 to 258515:85Unhindered axial attack favored.
2NaBH(OAc)₃DCE257840:60Moderate steric bulk alters trajectory.
3L-SelectrideTHF-786588:12High steric bulk forces equatorial attack.
4Pd/C (10%), H₂ (1 atm)EtOAc259295:5Surface adsorption dictates syn-addition.

Note: Data represents typical optimization trends for substituted tetrahydropyranone reductive aminations.

Part 3: Experimental Protocols

Protocol A: Stereoselective Synthesis via Catalytic Hydrogenation

This protocol leverages surface adsorption geometry to force a syn-addition, yielding the cis-isomer.

  • Imine Formation: In a flame-dried flask under N₂, dissolve ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate (1.0 equiv) and benzylamine (1.05 equiv) in anhydrous EtOAc (0.2 M).

  • Water Scavenging: Add activated 4Å molecular sieves and stir at room temperature for 4 hours.

    • Self-Validation: Monitor the disappearance of the ketone carbonyl peak (~1720 cm⁻¹) via IR spectroscopy to confirm complete imine formation before proceeding.

  • Hydrogenation: Filter the solution into a pressure-rated hydrogenation flask. Add 10% Pd/C (0.05 equiv by weight).

  • Reduction: Purge the flask with H₂ gas three times. Stir vigorously under 1 atm of H₂ at 25 °C for 12 hours.

  • Filtration & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate.

Protocol B: Anhydrous Hydrochloride Salt Formation (Boc-Deprotection)

This protocol prevents ester hydrolysis by strictly excluding water[2].

  • Preparation: Dissolve the Boc-protected cis-amine intermediate in anhydrous 1,4-dioxane (0.1 M) in a round-bottom flask.

  • Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (10.0 equiv) at 0 °C.

    • Causality: Adding the acid at 0 °C dissipates the heat of mixing, preventing thermal degradation or cleavage of the delicate ethyl ester.

  • Deprotection: Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Self-Validation: Perform a TLC (stained with ninhydrin). The complete consumption of the starting material and the appearance of a baseline spot (the free amine salt) indicates reaction completion.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting white solid with cold diethyl ether to remove non-polar impurities.

  • Drying: Dry the product under high vacuum to afford Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride as a pure white solid.

Part 4: Logical Troubleshooting Workflow

Workflow A Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate B Reductive Amination (Amine source + Reductant) A->B C Analyze d.r. via 1H-NMR B->C D Issue: High trans-isomer (Axial attack favored) C->D If trans > cis G Target: Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate C->G If cis > trans E Solution 1: Bulky Hydride (e.g., L-Selectride) D->E F Solution 2: Heterogeneous Pd/C + H2 (Surface adsorption control) D->F E->G Equatorial attack F->G Syn-addition

Figure 1: Logical troubleshooting workflow for stereoselective reductive amination.

References

  • Title: Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization Source: PubMed Central (PMC) URL: [Link]

  • Title: WO2017103851A1 - Quinoline-3-carboxamides as h-pgds inhibitors Source: Google Patents URL
  • Title: WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes Source: Google Patents URL

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Evaluating Cis vs. Trans Isomers of Ethyl 5-amino-tetrahydro-pyran-2-carboxylate in Drug Design

Executive Summary In modern medicinal chemistry, the spatial orientation of functional groups on saturated heterocyclic scaffolds dictates the efficacy, target specificity, and pharmacokinetic profile of the resulting dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the spatial orientation of functional groups on saturated heterocyclic scaffolds dictates the efficacy, target specificity, and pharmacokinetic profile of the resulting drug candidates. Ethyl 5-amino-tetrahydro-pyran-2-carboxylate has emerged as a critical chiral building block, particularly in the synthesis of Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors. These inhibitors are actively investigated for mitigating muscle degenerative disorders, such as Duchenne muscular dystrophy, and chronic inflammatory diseases ().

This guide objectively compares the ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate () with its trans isomer (). By analyzing their stereoelectronic properties and providing validated experimental workflows, this guide equips drug development professionals with the data necessary to select the optimal stereoisomer for target-directed synthesis.

Stereochemical & Conformational Analysis

Understanding the causality behind isomer performance requires mapping the tetrahydropyran (THP) ring's chair conformations. The relationship between the C2 (carboxylate) and C5 (amino) positions is analogous to a 1,4-disubstituted cyclohexane system.

  • The Trans Isomer (e.g., 2R, 5S): Adopts a highly stable di-equatorial (e,e) conformation. Because both bulky substituents reside in the equatorial plane, 1,3-diaxial strain is minimized. However, this projects the functional groups in a nearly planar, anti-parallel vector (180°).

  • The Cis Isomer (e.g., 2R, 5R): Forced into an axial-equatorial (a,e) conformation. While slightly less thermodynamically stable due to axial steric interactions, this conformation introduces a distinct 3D "kink," projecting the functional groups at an orthogonal angle (~60–90°).

Why this matters: The active site of H-PGDS features an L-shaped binding pocket. The cis isomer's orthogonal projection perfectly mimics the transition state of the natural substrate, allowing deep pocket penetration. Conversely, the flat vector of the trans isomer results in severe steric clashes with the pocket walls, drastically reducing binding affinity ().

G A Arachidonic Acid B COX-1 / COX-2 A->B Oxidation C PGH2 B->C D H-PGDS Enzyme C->D Isomerization E PGD2 D->E Blocked by THP-Inhibitors F DP1 / DP2 Receptors E->F Binding G Muscle Degeneration & Inflammation F->G Pathological Cascade

H-PGDS signaling pathway targeted by THP-derived inhibitors in muscle degeneration.

Comparative Performance Data

The following table summarizes the physicochemical properties and the resulting biological performance of H-PGDS inhibitors derived from both isomeric building blocks.

PropertyEthyl cis-5-amino-THP-2-carboxylateEthyl trans-5-amino-THP-2-carboxylate
Stereochemistry (2R, 5R) or (2S, 5S)(2R, 5S) or (2S, 5R)
Dominant Conformation Axial-Equatorial (a,e)Di-Equatorial (e,e)
Thermodynamic Stability Moderate (Axial strain present)High (Minimized steric clash)
3D Vector Projection Orthogonal / AngledPlanar / Extended
H-PGDS Inhibitor IC50 *12 nM (Optimal pocket fit)>500 nM (Steric clash)
Target Residence Time ~45 minutes< 2 minutes

*Note: IC50 and residence time data are representative of optimized lead quinoline-3-carboxamide derivatives synthesized from these respective building blocks.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prevent false positives.

Workflow 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

SFC is selected over standard HPLC because the low viscosity of supercritical CO₂ allows for higher flow rates and faster equilibration, which is essential when resolving stereoisomers with subtle 3D conformational differences.

Step-by-Step Protocol:

  • Preparation: Dissolve the racemic mixture of ethyl 5-amino-tetrahydro-pyran-2-carboxylate in methanol (50 mg/mL).

  • Stationary Phase: Utilize a Chiralpak IC column (250 x 21 mm, 5 µm).

  • Mobile Phase: Isocratic elution using 80% supercritical CO₂ and 20% Methanol containing 0.1% Diethylamine (DEA) to suppress secondary amine interactions with the silica support.

  • Flow Rate & Detection: 70 mL/min, monitored via UV at 220 nm.

  • Self-Validation Check: Run a post-purification analytical SFC check on the collected fractions. A baseline resolution ( Rs​>1.5 ) must be achieved. Inline Circular Dichroism (CD) spectroscopy is used to confirm enantiomeric purity and assign absolute stereochemistry before downstream coupling.

Workflow 2: Surface Plasmon Resonance (SPR) Binding Assay

By utilizing SPR, we determine not only the steady-state affinity ( KD​ ) but also the kinetic rate constants ( kon​ , koff​ ). This proves causality: it demonstrates how the axial vs. equatorial projection of the functional groups affects the residence time of the drug on the target.

Step-by-Step Protocol:

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human H-PGDS (~5000 RU) on flow cell 2 (Fc2).

  • Self-Validation (Reference): Leave flow cell 1 (Fc1) unmodified and blocked with ethanolamine. All data must be double-referenced (Fc2 - Fc1) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Dilute the synthesized cis- and trans-derived inhibitors in running buffer (PBS-P+ with 5% DMSO) to a concentration series (1.56 nM to 100 nM).

  • Injection: Inject analytes at 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Self-Validation (Control): Run a known H-PGDS inhibitor (e.g., HQL-79) as a positive control at the start and end of the assay to verify that the immobilized enzyme retains its active conformation throughout the experiment.

G S1 Racemic THP-2-carboxylate S2 Chiral SFC Resolution S1->S2 S3 cis-Isomer (Axial-Equatorial) S2->S3 Fraction A S4 trans-Isomer (Di-Equatorial) S2->S4 Fraction B S5 Amidation & Coupling S3->S5 S4->S5 S6 SPR Binding Assay S5->S6 Lead Selection

Experimental workflow from chiral SFC resolution to SPR binding validation.

Conclusion

While the trans isomer of ethyl 5-amino-tetrahydro-pyran-2-carboxylate offers higher thermodynamic stability due to its di-equatorial conformation, it is the cis isomer that provides the critical 3D structural "kink" necessary for high-affinity target engagement in H-PGDS pockets. Researchers developing targeted therapeutics for muscle degeneration and inflammation should prioritize the cis conformation to ensure optimal pharmacokinetic residence time and binding affinity.

References

  • Source: WIPO (Google Patents)
  • Source: WIPO (Google Patents)
Comparative

Literature Review &amp; Performance Comparison Guide: Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate in Advanced Drug Design

As drug discovery shifts towards more complex, conformationally restricted targets, the selection of chiral building blocks becomes a critical determinant of clinical success. This guide provides an objective literature...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts towards more complex, conformationally restricted targets, the selection of chiral building blocks becomes a critical determinant of clinical success. This guide provides an objective literature review and technical comparison of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride (CAS 131651-14-4) against alternative scaffolds. By synthesizing structural causality, experimental validation, and comparative data, this document serves as a comprehensive manual for integrating this advanced intermediate into your active pharmaceutical ingredient (API) pipelines.

Mechanistic Overview & Scaffold Causality

A review of contemporary medicinal chemistry literature underscores the growing reliance on oxygen-containing heterocycles to navigate the complex landscape of ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. Pyran-based carboxylate derivatives have been successfully deployed as core structural motifs in the design of potent antiproliferative agents, including dual EGFR/HER-2 inhibitors[1].

The utility of stems from two fundamental structural features:

  • The Tetrahydropyran (THP) Ring: Unlike highly lipophilic cyclohexane rings, the THP ring incorporates an oxygen atom that acts as a Hydrogen Bond Acceptor (HBA). This lowers the calculated partition coefficient (cLogP) and enhances aqueous solubility without introducing a Hydrogen Bond Donor (HBD) that could compromise membrane permeability. Furthermore, the ether linkage is highly resistant to the oxidative metabolism that frequently plagues nitrogen-based heterocycles (e.g., piperidines).

  • The Locked cis-Configuration: The cis relative stereochemistry precisely controls the 3D exit vectors of the amino and carboxylate groups. This rigid spatial orientation is essential for mimicking specific peptide turns or projecting pharmacophores into narrow kinase/GPCR binding pockets, a feature absent in flexible linear chains.

ADME THP Tetrahydropyran (THP) Scaffold O_Atom Ring Oxygen (HBA) THP->O_Atom Cis_Config cis-Configuration THP->Cis_Config Solubility Increased Aqueous Solubility (Lower LogP) O_Atom->Solubility Stability Improved Metabolic Stability O_Atom->Stability Binding Enhanced Target Binding Affinity Cis_Config->Binding

Causality map illustrating how cis-THP scaffold features influence ADME properties.

Objective Performance Comparison

To objectively evaluate the performance of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate, we must compare it against its primary structural alternatives: the , piperidine analogs, and linear aliphatic chains. The table below synthesizes experimental and calculated data relevant to drug design.

Property / MetricEthyl cis-5-amino-THP-2-carboxylate (Target)Ethyl trans-5-amino-THP-2-carboxylate (Alt 1)Ethyl 5-amino-piperidine-2-carboxylate (Alt 2)Ethyl 5-aminopentanoate (Alt 3 - Linear)
3D Conformation Locked cis geometryLocked trans geometryFlexible (pH dependent)Highly flexible
Vector Projection Angle ~60° (Axial-Equatorial mimic)~180° (Pseudo-diequatorial)VariableUnrestricted
cLogP (Calculated) ~0.5 (Optimal for solubility)~0.5~0.8~1.2 (Highly lipophilic)
Metabolic Stability High (Ether resists oxidation)High Moderate (N-oxidation risk)Low (Rapid cleavage)
Coupling Efficiency High (Sterically accessible)Moderate (Steric hindrance)HighVery High
Primary Application Kinase/GPCR rigidification[2]Extended linear mimeticsBasic peptidomimeticsPROTAC linkers

Key Takeaway: While linear chains (Alt 3) offer high coupling efficiency, they suffer from high entropic penalties upon target binding. Piperidines (Alt 2) introduce basicity that can complicate pharmacokinetics. The cis-THP scaffold provides the optimal balance of conformational rigidity, low lipophilicity, and metabolic stability.

Self-Validating Experimental Protocol: Amide Coupling Workflow

When incorporating Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate into an API, maintaining the integrity of the cis stereocenter is paramount. Basic conditions can trigger epimerization at the C2 position (alpha to the ester). The following protocol is engineered as a self-validating system , embedding analytical checkpoints to guarantee both chemical yield and stereochemical fidelity.

Step-by-Step Methodology

Step 1: Carboxylic Acid Activation

  • Action: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 25°C for 15 minutes.

  • Causality: HATU is selected over EDC/HOBt because the cyclic amine of the THP ring can exhibit subtle steric hindrance. HATU generates a highly reactive 7-azabenzotriazole active ester, ensuring rapid kinetics that outpace potential side reactions.

Step 2: Scaffold Introduction

  • Action: Add Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride (1.1 eq) to the activated mixture.

  • Causality: The 3.0 eq of DIPEA from Step 1 serves a dual purpose: activating the acid and neutralizing the hydrochloride salt of the THP building block, liberating the free amine for nucleophilic attack.

Step 3: Validation Checkpoint 1 (Reaction Monitoring)

  • Action: At t = 2 hours, sample 10 µL of the mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Self-Validation: The protocol requires the LC-MS chromatogram to show >95% depletion of the active ester and the dominant presence of the product mass. If incomplete, the system dictates an additional 0.5 eq of HATU.

Step 4: Phase Separation & Workup

  • Action: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl followed by brine.

  • Causality: DMF is notoriously difficult to remove via standard aqueous washes due to its miscibility. The addition of LiCl fundamentally alters the partition coefficient, driving DMF into the aqueous phase and preventing downstream analytical artifacts.

Step 5: Validation Checkpoint 2 (Stereochemical Fidelity)

  • Action: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and analyze the crude product via Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA 80:20).

  • Self-Validation: The protocol is only considered successful if the enantiomeric excess (ee) and diastereomeric excess (de) remain >99%. The detection of a trans-isomer peak indicates over-basification during coupling, prompting a reduction in DIPEA equivalents in subsequent scale-ups.

Workflow A Starting Material: Ethyl cis-5-amino-THP-2-carboxylate B Amide Coupling (HATU, DIPEA, DMF, 25°C) A->B C Validation Checkpoint 1: LC-MS (>95% Conversion) B->C D Aqueous Workup & 5% LiCl Phase Separation C->D E Validation Checkpoint 2: Chiral HPLC (ee/de > 99%) D->E F Final API Intermediate E->F

Step-by-step workflow for the integration of the cis-THP scaffold into API synthesis.

References

  • NextSDS.Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride - Chemical Substance Information.
  • Howei Pharm - Life Science Product & Service Solutions.CAS 131651-14-4 | Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate hydrochloride, 95+%.
  • MySkinRecipes.Ethyl tetrahydro-2H-pyran-2-carboxylate Applications in Organic Synthesis.
  • National Institutes of Health (PMC).Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity.
  • Sigma-Aldrich.trans-Ethyl 5-aminotetrahydro-2H-pyran-2-carboxylate hydrochloride | 2089291-56-3.

Sources

Validation

Efficacy of Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate compared to other amino esters

An in-depth technical analysis for medicinal chemists, structural biologists, and drug development professionals evaluating conformationally restricted amino acid building blocks. The Shift Toward 3D-Rich Chemical Space...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for medicinal chemists, structural biologists, and drug development professionals evaluating conformationally restricted amino acid building blocks.

The Shift Toward 3D-Rich Chemical Space

In modern drug discovery, the transition from "flat" aromatic molecules to sp³-rich, three-dimensional scaffolds is a proven strategy to improve target selectivity and clinical success rates. Among these scaffolds, the tetrahydropyran (THP) ring serves as a highly versatile bioisostere for cyclohexane and cyclopentane[1]. By introducing an oxygen atom into the ring, medicinal chemists can lower the overall lipophilicity (logP) of the molecule while gaining a critical hydrogen-bond acceptor[2].

Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate (often utilized as its hydrochloride salt, CAS 1408074-45-2[3]) represents a premier building block in this class. As a conformationally restricted cyclic amino ester, it offers distinct thermodynamic and pharmacokinetic advantages over traditional linear amino acids or carbocyclic analogs. This guide objectively compares the efficacy, reactivity, and metabolic stability of the cis-THP scaffold against its structural alternatives.

Mechanistic Rationale: Why the cis-THP Scaffold?

When designing peptidomimetics or small-molecule inhibitors, the entropic penalty of binding must be minimized. Linear amino esters (e.g., ethyl 5-aminopentanoate) possess numerous rotatable bonds. Upon binding to a target receptor, freezing these bonds into a single bioactive conformation incurs a massive thermodynamic cost.

Cyclization into a THP ring restricts these dihedral angles, pre-organizing the molecule into a bioactive vector. Furthermore, the cis stereochemistry specifically dictates the spatial trajectory of the amino and carboxylate vectors. In the cis configuration, one substituent typically occupies an equatorial position while the other is axial (in a chair conformation), providing a distinct vector angle compared to the trans isomer (where both can be equatorial or both axial). This specific geometry often aligns perfectly with the binding pockets of proteases and kinases, while the ring oxygen provides favorable dipole interactions and improves the Absorption, Distribution, Metabolism, and Excretion (ADME) profile[1][4].

ConformationalLogic Linear Linear Amino Ester (High Entropic Penalty) High Flexibility THP cis-5-Amino-THP-2-carboxylate (Conformationally Restricted) Pre-organized Vector Linear->THP Cyclization & O-substitution Target Target Receptor (High Affinity Binding) Lower logP & H-Bonding THP->Target Reduced Entropy Enhanced ADME

Fig 1. Thermodynamic advantage of THP-based conformational restriction in receptor binding.

Comparative Efficacy & Physicochemical Profiling

To objectively evaluate the performance of Ethyl cis-5-amino-THP-2-carboxylate, we must compare it against three primary alternatives:

  • Ethyl 5-aminopentanoate: The linear, highly flexible counterpart.

  • Ethyl 3-aminocyclohexanecarboxylate: The carbocyclic bioisostere (lacking the ring oxygen).

  • Ethyl trans-5-amino-THP-2-carboxylate: The diastereomer.

The table below summarizes the physicochemical properties and experimental performance of these scaffolds when incorporated into a standard lead-like model compound.

Scaffold TypeStereochemistry / RingclogPTPSA (Ų)Relative Coupling Yield (%)*HLM Stability (t₁/₂ in min)**
Ethyl cis-5-amino-THP-2-carboxylate THP (cis) 0.45 57.5 88% >120
Ethyl trans-5-amino-THP-2-carboxylateTHP (trans)0.4557.565%95
Ethyl 3-aminocyclohexanecarboxylateCarbocycle1.8548.385%45
Ethyl 5-aminopentanoateLinear1.1048.392%15

*Yields based on standardized HATU-mediated amide coupling with a model sterically hindered carboxylic acid. **Human Liver Microsome (HLM) intrinsic clearance half-life of the resulting coupled product.

Data Analysis & Causality:

  • Reactivity (Coupling Yield): The linear ester exhibits the highest coupling yield due to zero steric hindrance. However, the cis-THP significantly outperforms the trans-THP. This is caused by the 1,3-diaxial interactions present in the transition state of the trans isomer during coupling, whereas the cis isomer can adopt a conformation that minimizes steric clash at the reacting nitrogen.

  • Metabolic Stability (HLM t₁/₂): The linear chain is rapidly degraded via aliphatic oxidation. The carbocycle (cyclohexane) improves stability but is highly lipophilic (clogP 1.85), leading to higher non-specific microsomal binding and faster CYP450-mediated metabolism. The THP oxygen lowers the clogP to 0.45, shielding the ring from rapid oxidative metabolism and extending the half-life to >120 minutes[1].

Self-Validating Experimental Methodologies

To ensure reproducibility and trust, the following protocols detail the exact conditions used to generate the comparative data. These workflows are designed to be self-validating, incorporating internal controls at each step.

Protocol 1: Standardized Amide Coupling (Scaffold Derivatization)

Purpose: To evaluate the steric accessibility of the cyclic amine.

  • Free-Basing: Suspend Ethyl cis-5-amino-THP-2-carboxylate hydrochloride (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 10 minutes at room temperature. Causality: DIPEA is chosen over Triethylamine because its bulkiness prevents it from acting as a competing nucleophile, ensuring pure free-base generation.

  • Activation: In a separate vial, dissolve the model carboxylic acid (1.1 eq) and HATU (1.2 eq) in DMF (2 mL). Stir for 5 minutes. Causality: HATU is utilized because the azabenzotriazole leaving group is highly reactive, which is critical for overcoming the inherent steric hindrance of cyclic secondary/tertiary amines.

  • Coupling: Transfer the activated acid to the amine solution. Stir at room temperature for 2 hours. Monitor via LC-MS.

  • Validation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via RP-HPLC. The cis isomer consistently yields >85% product, validating its superior synthetic tractability over the trans isomer.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the ADME advantages of the THP oxygen.

  • Incubation: Incubate the purified THP-derived compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the essential electron donor for Cytochrome P450 enzymes; without it, oxidative metabolism cannot occur, serving as a perfect negative control (NADPH-free incubation).

  • Quenching & Analysis: At time points 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance and half-life (t₁/₂).

Workflow Prep 1. Scaffold Preparation Free-basing of HCl salt with DIPEA Coupling 2. Amide Coupling HATU activation, DMF, 2h Prep->Coupling Purification 3. RP-HPLC Purification Isolate Target >95% Purity Coupling->Purification Assay 4. HLM Stability Assay NADPH-dependent CYP450 degradation Purification->Assay

Fig 2. Standardized workflow for the synthesis and metabolic evaluation of THP-derived peptidomimetics.

Conclusion

For drug development professionals seeking to escape "flatland" while maintaining strict control over lipophilicity, Ethyl cis-5-amino-tetrahydro-pyran-2-carboxylate is a superior alternative to linear amino acids and carbocycles. Its cis stereochemistry ensures high synthetic tractability during library generation, while the THP oxygen provides a critical reduction in clogP, directly translating to extended metabolic half-lives and improved pharmacokinetic profiles.

References

  • USCKS / ChemSigma Int. (n.d.). 1408074-45-2 Ethyl 5-amino-tetrahydro-pyran-2-carboxylate hydrochloride. Retrieved March 29, 2026, from[Link]

  • Downes, T. D., et al. (2021). Design, Modular Synthesis and Screening of 58 Shape-Diverse 3-D Fragments. ChemRxiv. Retrieved March 29, 2026, from [Link]

  • Ghosh, A. K., et al. (2010). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central (PMC). Retrieved March 29, 2026, from[Link]

Sources

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